m-PEG6-Amine
描述
Structure
2D Structure
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWBXXBTWYNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601590 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184357-46-8 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to m-PEG6-Amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Amine, also known as 19-amino-2,5,8,11,14,17-hexaoxanonadecane, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile hydrophilic linker in the fields of bioconjugation and drug delivery. Its structure comprises a methoxy-terminated hexaethylene glycol chain with a terminal primary amine. This configuration imparts valuable properties, including enhanced solubility and flexibility, making it a critical component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The primary amine group provides a reactive handle for covalent attachment to various functional groups on biomolecules or small molecule drugs, enabling the precise construction of complex bioconjugates.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a six-unit ethylene (B1197577) glycol chain, which provides a defined spacer length, capped at one end by a methyl ether and at the other by a primary amine. This well-defined structure is crucial for ensuring homogeneity in the final bioconjugate.
Chemical Structure Diagram
Physicochemical Properties
The properties of this compound are summarized in the table below. These data are compiled from various commercial suppliers and literature sources.
| Property | Value |
| Chemical Formula | C₁₃H₂₉NO₆ |
| Molecular Weight | 295.38 g/mol |
| CAS Number | 184357-46-8[1][2] |
| Appearance | Colorless to pale yellow oil or liquid[2] |
| Purity | >95% to >98%[1][3] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Acetonitrile[1][2] |
| Storage Conditions | -20°C to 4°C, protect from light |
| SMILES | COCCOCCOCCOCCOCCOCCN[3] |
| IUPAC Name | 2,5,8,11,14,17-hexaoxanonadecan-19-amine |
Experimental Protocols: Application in Bioconjugation
The terminal primary amine of this compound is a versatile functional group for conjugation to various biomolecules and small-molecule drugs. It readily reacts with activated esters (e.g., N-hydroxysuccinimide esters), carboxylic acids (in the presence of coupling agents), and aldehydes or ketones (via reductive amination).
General Protocol for Amide Bond Formation with an NHS-Ester
This protocol describes a general procedure for the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester functionalized molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester functionalized molecule in the chosen anhydrous solvent to a desired concentration (e.g., 10-20 mg/mL).
-
Dissolve this compound (typically 1.1-1.5 molar equivalents relative to the NHS-ester) in the same solvent.
-
If the NHS-ester is derived from a hydrochloride or other salt of an amine, add 2-3 molar equivalents of a tertiary amine base to the reaction mixture to neutralize the acid and facilitate the reaction.
-
-
Reaction:
-
To the stirred solution of the NHS-ester, add the solution of this compound dropwise at room temperature.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product is then purified using a suitable technique. For small molecules, silica (B1680970) gel column chromatography is often employed. For larger biomolecules, size-exclusion chromatography or dialysis may be appropriate. High-Performance Liquid Chromatography (HPLC) is a common method for both purification and analysis of the final conjugate.
-
Experimental Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the conjugation of this compound to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.
Data Presentation: Quantitative Analysis
While specific reaction yields and conditions are highly dependent on the substrates being conjugated, the following table provides representative data for the synthesis of a hypothetical small molecule-PEG conjugate using the protocol described in section 3.1.
| Parameter | Value |
| Reactant 1 | Small Molecule-NHS Ester |
| Reactant 2 | This compound |
| Molar Ratio (1:2) | 1 : 1.2 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4 hours |
| Purification Method | Reverse-Phase HPLC |
| Typical Yield | 75-90% |
| Analytical Method | LC-MS, ¹H NMR |
Conclusion
This compound is a high-purity, versatile linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure and hydrophilic properties contribute to the improved solubility and pharmacokinetic profiles of the resulting conjugates. The terminal primary amine allows for straightforward and efficient coupling to a wide range of molecules, making it an invaluable tool for researchers and scientists in the design and synthesis of targeted therapies and other advanced biomaterials. The provided protocols and data serve as a general guide for the application of this compound in bioconjugation reactions. Researchers should optimize the reaction conditions for each specific application to achieve the desired outcome.
References
An In-depth Technical Guide to m-PEG6-Amine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Amine (methoxy-polyethylene glycol-amine) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern bioconjugation, pharmaceutical research, and drug delivery systems. Its structure features a terminal methoxy (B1213986) group, a six-unit polyethylene glycol spacer, and a primary amine group. This heterobifunctional architecture makes it an invaluable tool for covalently modifying proteins, peptides, nanoparticles, and small molecules. The methoxy group provides a chemically inert cap, while the hydrophilic PEG chain enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules. The terminal amine allows for facile conjugation to a variety of functional groups, including carboxylic acids and activated esters. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 184357-46-8 | [1][2][3] |
| Molecular Formula | C13H29NO6 | [1][2][3] |
| Molecular Weight | 295.38 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | |
| Purity | Typically >95% | [1][2] |
| Boiling Point | 368.5 ± 37.0 °C at 760 mmHg | [3] |
| Density | 1.036 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in Water, DMSO, DMF, Dichloromethane (DCM), THF, Acetonitrile | [2] |
| Storage Conditions | Store at -20°C or 4°C, protect from light. Moisture-sensitive. | [2][3] |
Key Applications in Research and Drug Development
This compound is a versatile linker used in several advanced applications:
-
PROTACs (Proteolysis Targeting Chimeras): It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[4][5]
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be incorporated into ADC linkers to improve the solubility and pharmacokinetic properties of the conjugate.[4][6]
-
PEGylation: The process of attaching PEG chains to therapeutic proteins, peptides, or small molecules to enhance their water solubility, increase their in-vivo stability, and reduce their immunogenicity.[5]
-
Surface Modification: Used to functionalize nanoparticles, quantum dots, and other surfaces to reduce non-specific protein binding and improve biocompatibility.
Experimental Protocols
The primary amine group of this compound is nucleophilic and readily reacts with various functional groups. Below are detailed methodologies for common conjugation reactions.
Protocol 1: Amide Coupling to Carboxylic Acids using EDC/NHS Chemistry
This two-step protocol is widely used to conjugate this compound to proteins (via aspartic or glutamic acid residues) or other molecules containing a carboxyl group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in Conjugation Buffer or an appropriate organic solvent like DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
Add a 5- to 10-fold molar excess of both EDC and NHS to the dissolved carboxylic acid-containing molecule.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable amine-reactive NHS ester.
-
-
Conjugation with this compound:
-
Immediately add a 10- to 50-fold molar excess of the this compound solution to the activated molecule.
-
If the activation was performed at a lower pH, adjust the reaction pH to 7.2-8.0 by adding Conjugation Buffer to facilitate the reaction with the amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted this compound and other reagents by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
Protocol 2: Reaction with Activated NHS Esters
This is a more direct approach where this compound reacts with a molecule that has already been functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., Tris or glycine)
Procedure:
-
Reagent Preparation:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Dissolve the this compound in the Reaction Buffer. A molar excess (typically 1.1 to 2 equivalents) of the amine is used.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the this compound solution while stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The reaction progress can be monitored by LC-MS or TLC.[4][7]
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding an amine-containing buffer like Tris.
-
Purify the final conjugate using standard techniques such as column chromatography, dialysis, or HPLC to remove excess reagents.
-
Visualization of a Key Workflow
The following diagram illustrates the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC), a key application where a flexible linker like this compound is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protocol for Protein PEGylation [jenkemusa.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. broadpharm.com [broadpharm.com]
In-depth Technical Guide: m-PEG6-Amine in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics and applications of m-PEG6-Amine, a key building block in the development of advanced therapeutics. We will delve into its fundamental properties, its critical role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide illustrative experimental workflows and conceptual diagrams to support researchers in this field.
Core Properties of this compound
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and a primary amine. This heterobifunctional structure makes it an ideal linker for covalently conjugating different molecules.
| Property | Value | References |
| Molecular Formula | C13H29NO6 | [1][2] |
| Molecular Weight | 295.38 g/mol | [1] |
| CAS Number | 184357-46-8 | [1][2] |
The Strategic Importance of PEG Linkers in PROTAC and ADC Design
The linker component of a PROTAC or ADC is far from a passive spacer; it is a critical determinant of the overall efficacy and developability of the therapeutic agent. PEG linkers, such as this compound, have become a cornerstone in the design of these complex molecules due to their unique and advantageous properties.[1]
The primary role of the this compound linker is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase (in the case of PROTACs) or to attach a cytotoxic payload to an antibody (in ADCs).[3] The length and flexibility of the PEG chain are crucial for enabling the formation of a stable and productive ternary complex in PROTACs, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[2]
Key advantages of incorporating PEG linkers like this compound include:
-
Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC and ADC molecules.[4][5]
-
Improved Cell Permeability: The flexible PEG linker can adopt conformations that shield the polar surface area of the molecule, which can facilitate its passage across cell membranes.[1]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the target protein and the E3 ligase, which is essential for efficient ubiquitination.[2]
Conceptual Pathways and Workflows
To visualize the critical roles of this compound in drug development, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the development of PROTACs or ADCs.
References
Navigating the Formulation Frontier: A Technical Guide to the Solubility of m-PEG6-Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG6-Amine, a critical parameter for its effective use in bioconjugation, drug delivery, and the development of novel therapeutics. Understanding the solubility of this versatile molecule in various solvents is paramount for designing robust experimental protocols and achieving successful conjugation outcomes.
Core Solubility Profile of this compound
This compound, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group, generally exhibits favorable solubility in a range of aqueous and organic solvents. This property is crucial for its application in diverse reaction conditions. The hydrophilic nature of the PEG chain significantly contributes to its solubility in polar solvents.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of m-PEG-Amine compounds, including specific data for this compound where available. It is important to note that the solubility of PEG derivatives can be influenced by their molecular weight.
| Solvent | Solubility of m-PEG-Amine (General) | Specific Data for this compound |
| Aqueous | ||
| Water | Soluble, 10 mg/mL[1][2][3] | Soluble[4][5] |
| Organic (Polar Aprotic) | ||
| Dimethyl Sulfoxide (DMSO) | Soluble, 10 mg/mL[1][2] | Soluble[4][6] |
| Dimethylformamide (DMF) | Soluble[7] | Soluble[4][6] |
| Acetonitrile | --- | Soluble[6] |
| Organic (Polar Protic) | ||
| Ethanol | Soluble[2] | --- |
| Organic (Non-polar/Halogenated) | ||
| Chloroform | Soluble, 10 mg/mL[1][2] | --- |
| Dichloromethane (DCM) | Soluble[7] | Soluble[4][6] |
| Tetrahydrofuran (THF) | --- | Soluble[6] |
Experimental Protocol: Determination of this compound Solubility
Objective:
To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid or oil)
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatically controlled shaker or water bath
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 2-3 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantitative Analysis:
-
Dilute the supernatant with a known volume of the solvent to a concentration suitable for the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique such as HPLC or UV-Vis spectrophotometry (if the molecule has a suitable chromophore or can be derivatized).
-
Prepare a calibration curve using known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and the fundamental reaction pathway of this compound in bioconjugation.
Caption: Workflow for Determining this compound Solubility.
Caption: Bioconjugation Reaction of this compound.
The primary amine group of this compound readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] This reaction is fundamental to its use in modifying proteins, peptides, and other biomolecules.[2] The choice of solvent is critical for ensuring that both the this compound and the target molecule are sufficiently soluble to react efficiently. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate.[4]
References
- 1. Methoxy-PEG-amine MPEG-NH2 80506-64-5 - 网站 [pegderive.com]
- 2. nanocs.net [nanocs.net]
- 3. 80506-64-5 CAS MSDS (Methoxypolyethylene glycol amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,5,8,11,14,17-Hexaoxanonadecan-19-amine|lookchem [lookchem.com]
- 5. This compound | 184357-46-8 | Benchchem [benchchem.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. creativepegworks.com [creativepegworks.com]
Commercial Suppliers of Research-Grade m-PEG6-Amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available research-grade m-PEG6-Amine, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the specifications from various suppliers, provides experimental protocols for its use, and illustrates its application in relevant signaling pathways.
Introduction to this compound
This compound (methoxy-polyethylene glycol-amine) is a hydrophilic linker containing six ethylene (B1197577) glycol units. The methoxy (B1213986) group at one terminus provides stability and reduces non-specific binding, while the terminal primary amine allows for covalent attachment to various molecules, such as proteins, antibodies, or small molecule drugs, typically through amide bond formation with carboxylic acids or activated esters. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
Commercial Supplier Specifications
The following table summarizes the specifications of research-grade this compound from various commercial suppliers to facilitate a comparative analysis for procurement.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Storage Temperature | Solubility |
| BroadPharm | BP-22076 | 98% | 295.4 | 184357-46-8 | Not Specified | -20°C | Water, DMSO, DCM, DMF |
| MedchemExpress | HY-130408 | 97.0% | 295.38 | 184357-46-8 | Not Specified | 4°C (protect from light) | 10 mM in DMSO |
| Precise PEG | AG-1005 | > 96% | 295.38 | 184357-46-8 | Not Specified | Not Specified | Not Specified |
| Conju-Probe | CP-1152 | >95% | 295.37 | 184357-46-8 | Colorless oil | 0-10°C | DCM, THF, Acetonitrile, DMF, DMSO |
| Sigma-Aldrich (ChemScene) | CIAH987F2201 | 97% | 295.38 | 184357-46-8 | Liquid | 4°C (protect from light) | Not Specified |
| Sigma-Aldrich (Ambeed) | AMBH97BA0163 | 98% | 295.38 | 184357-46-8 | Liquid | 2-8°C (in dark, inert atmosphere) | Not Specified |
| Immunomart | HY-130408-100 mg | 98.0% | 295.37 | 184357-46-8 | Not Specified | 4°C (Powder, protect from light) | 10 mM in DMSO |
Experimental Protocols
The primary amine of this compound is most commonly conjugated to a carboxylic acid group on a target molecule through the formation of a stable amide bond. This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)
This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by reaction with this compound.
Materials:
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add NHS (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the NHS-activated ester.[3][4] The reaction is most efficient at a pH between 4.5 and 7.2.[3]
-
Coupling: Add this compound (1.1 equivalents) to the reaction mixture. If the carboxylic acid starting material is in a salt form, a non-nucleophilic base like DIPEA (2-3 equivalents) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.[3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by flash chromatography or preparative HPLC to yield the final this compound conjugate.
Protocol 2: Purification of PEGylated Proteins
Following the conjugation of this compound to a protein, purification is necessary to remove unreacted PEG and other reagents. Several chromatography techniques can be employed.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the PEGylated protein from the smaller, unreacted PEG-Amine.
-
Ion Exchange Chromatography (IEX): The PEG chains can shield the surface charges of the protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts using IEX.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can also alter the hydrophobicity of a protein, allowing for separation using HIC.
-
Reverse Phase Chromatography (RPC): RPC is often used for the analysis and purification of peptides and small proteins, and can be effective in separating PEGylated species.
Applications in Drug Development and Signaling Pathways
This compound is a key component in the design of sophisticated drug delivery systems and targeted therapeutics.
PROTACs: Targeted Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][6] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] The linker, often composed of a PEG chain like in this compound, is crucial for optimizing the formation of a stable ternary complex between the POI and the E3 ligase, and for improving the solubility and cell permeability of the PROTAC molecule.[7][8]
Example: Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is an oncogenic kinase that drives the progression of CML.[9] PROTACs have been developed to target BCR-ABL for degradation.[9][10][11][12] A PROTAC utilizing a PEG linker can effectively induce the degradation of BCR-ABL, leading to the inhibition of downstream signaling pathways and suppression of tumor growth.[9]
Example: Targeting the Androgen Receptor in Prostate Cancer
The Androgen Receptor (AR) is a key driver of prostate cancer.[13][14] PROTACs have been designed to degrade the AR protein as a therapeutic strategy.[7][13] The linker length and composition, often involving PEG chains, are critical for the efficacy of these AR-targeting PROTACs.[7]
Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy
ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug.[15] The linker connecting the antibody and the cytotoxic payload is a critical component, and PEG-based linkers like this compound are often employed to improve the solubility and stability of the ADC.[15]
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its defined length, hydrophilicity, and reactive amine functionality make it an ideal linker for the construction of complex therapeutic modalities like PROTACs and ADCs. The careful selection of a high-quality this compound from a reputable supplier is a critical first step in the successful development of these next-generation therapies. This guide provides the necessary technical information to support the informed use of this compound in research and development.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
The Cornerstone of Bioconjugation: A Technical Guide to the Fundamental Reactivity of the Primary Amine in m-PEG6-Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of the primary amine in methoxy-poly(ethylene glycol)-amine (m-PEG6-Amine), a critical reagent in the fields of bioconjugation and drug delivery. Understanding the fundamental principles of its basicity, nucleophilicity, and reaction kinetics is paramount for the successful design and synthesis of PEGylated therapeutics, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Basicity
The foundational reactivity of the primary amine in this compound is dictated by its electronic and steric environment. The terminal primary amine possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a Lewis base.
The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH3+). For primary amines on short polyethylene (B3416737) glycol chains, the pKa typically falls within the range of 9.0 to 11.0. A study on a structurally similar bis(3-aminopropyl)-terminated polyethylene glycol determined its pKa in solution to be 9.7[1]. This value is crucial as it governs the protonation state of the amine at a given pH, which in turn dictates its nucleophilicity and reactivity.
| Property | Value/Range | Significance |
| pKa of Conjugate Acid | ~9.0 - 11.0 | Determines the protonation state and nucleophilicity at a given pH. |
| Optimal Reaction pH for Acylation | 7.2 - 9.0 | Balances amine nucleophilicity with the stability of common electrophiles. |
Nucleophilicity and Common Reactions
The lone pair of electrons on the nitrogen atom makes the primary amine of this compound a potent nucleophile, enabling it to react with a variety of electrophilic functional groups. This reactivity is the cornerstone of its utility in bioconjugation.
Reaction with Activated Esters (e.g., NHS Esters)
The most prevalent conjugation strategy involves the acylation of the primary amine with an N-hydroxysuccinimide (NHS) ester. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.
The rate of this reaction is highly pH-dependent. At pH values below the pKa of the amine, the amine is protonated (R-NH3+) and non-nucleophilic, significantly slowing the reaction. Conversely, at high pH, the competing hydrolysis of the NHS ester becomes rapid, reducing the yield of the desired conjugate. The optimal pH for this reaction is typically between 7.2 and 8.5.[2]
Reaction with Carboxylic Acids (Amide Bond Formation)
Direct reaction with a carboxylic acid to form an amide bond requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).
This two-step, one-pot reaction first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the primary amine of this compound. The addition of NHS or sulfo-NHS can improve reaction efficiency by converting the O-acylisourea intermediate to a more stable NHS ester.
Reaction Kinetics
| pH | Half-time (t½) for Amide Formation |
| 8.0 | 80 minutes |
| 8.5 | 20 minutes |
| 9.0 | 10 minutes |
These data underscore the significant impact of pH on the reaction kinetics. It is also crucial to consider the hydrolysis half-life of the NHS ester, which is also pH-dependent and represents a competing reaction.
| pH | Hydrolysis Half-life of PEG-NHS |
| 7.4 | > 120 minutes |
| 9.0 | < 9 minutes |
Data from a study on branched PEG-NHS[3]
Applications in Drug Development
The reliable reactivity of the primary amine in this compound makes it a valuable linker in the synthesis of complex therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
This compound is also a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
Experimental Protocols
General Protocol for Conjugation of this compound to an NHS Ester
-
Dissolve the NHS Ester: Immediately before use, dissolve the NHS ester in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration (e.g., 10 mM).
-
Prepare the Reaction Buffer: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.
-
Dissolve this compound: Dissolve the this compound in the reaction buffer.
-
Initiate the Reaction: Add the desired molar excess of the dissolved NHS ester to the this compound solution. The final concentration of the organic solvent should ideally be kept below 10%.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: The final conjugate can be purified from excess reagents and byproducts using techniques like dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
General Protocol for EDC/NHS Coupling of this compound to a Carboxylic Acid
-
Dissolve the Carboxylic Acid: Dissolve the molecule containing the carboxylic acid in an appropriate buffer. For the activation step, a slightly acidic buffer like 0.1 M MES, pH 4.5-6.0, is optimal.
-
Activate the Carboxylic Acid: Add EDC and NHS (or sulfo-NHS) to the carboxylic acid solution. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS). Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Adjust pH (if necessary): For the subsequent amine coupling, adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer like PBS.
-
Add this compound: Add the this compound to the activated carboxylic acid solution.
-
Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C. Monitor the reaction progress by HPLC or LC-MS.
-
Quenching: Quench the reaction by adding an amine-containing buffer like Tris-HCl.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques.
Conclusion
The primary amine of this compound is a versatile and highly reactive functional group that is central to many modern bioconjugation strategies. A thorough understanding of its basicity, nucleophilicity, and the kinetics of its reactions with common electrophiles is essential for the rational design and efficient synthesis of well-defined and effective PEGylated therapeutics, ADCs, and PROTACs. By carefully controlling reaction conditions, particularly pH, researchers can maximize conjugation efficiency and yield, paving the way for the development of next-generation biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
The Strategic Role of the PEG Spacer in m-PEG6-Amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the molecular architecture of these complex molecules is paramount to their efficacy and safety. The linker, a seemingly simple component connecting the targeting moiety to the payload or E3 ligase ligand, plays a critical and multifaceted role. This guide provides a comprehensive technical overview of the m-PEG6-Amine linker, focusing on the strategic importance of its hexa(ethylene glycol) (PEG6) spacer. We will delve into its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
This compound is a heterobifunctional linker featuring a methoxy-terminated hexa(ethylene glycol) chain and a terminal amine group. This structure offers a unique combination of properties that are highly advantageous in the design of sophisticated bioconjugates. The PEG6 spacer, in particular, is not merely an inert scaffold but an active contributor to the overall performance of the therapeutic agent.
The Multifaceted Role of the PEG6 Spacer
The incorporation of a PEG spacer, such as the six-unit chain in this compound, imparts several beneficial characteristics to the resulting conjugate. These properties are crucial for optimizing the therapeutic index of ADCs and PROTACs.
Physicochemical Properties
The hydrophilic nature of the PEG chain significantly influences the solubility of the entire conjugate. Many potent cytotoxic payloads used in ADCs and the complex organic molecules that constitute PROTACs are inherently hydrophobic. Poor aqueous solubility can lead to aggregation, manufacturing challenges, and suboptimal in vivo performance. The PEG6 spacer enhances the overall hydrophilicity of the conjugate, mitigating these issues.[1]
Pharmacokinetics and Pharmacodynamics
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic agents.[2] The PEG6 spacer in this compound contributes to:
-
Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This steric hindrance reduces renal clearance and proteolytic degradation, leading to a longer circulation half-life.[2][3]
-
Reduced Immunogenicity: The PEG spacer can mask immunogenic epitopes on the protein or payload, reducing the likelihood of an immune response against the therapeutic agent.[2]
-
Modulated Target Engagement: The length and flexibility of the PEG spacer are critical for optimal target binding and, in the case of PROTACs, for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent degradation.[5]
Quantitative Impact of the PEG Spacer
The length of the PEG linker has a demonstrable effect on the efficacy and pharmacokinetic properties of both ADCs and PROTACs. The following tables summarize quantitative data from various studies, highlighting these effects.
Impact of PEG Spacer Length on PROTAC Efficacy
The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The length of the PEG linker is a critical parameter that influences these values.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 1 PEG unit | >5000 | <20 | [4] |
| BRD4 | CRBN | 2 PEG units | >5000 | <20 | [4] |
| BRD4 | CRBN | 4 PEG units | <500 | >80 | [4] |
| BRD4 | CRBN | 5 PEG units | <500 | >90 | [4] |
| TBK1 | VHL | 12-atom (PEG-like) | >1000 | No degradation | [4] |
| TBK1 | VHL | 21-atom (PEG-like) | 3 | 96 | [4] |
| TBK1 | VHL | 29-atom (PEG-like) | 292 | 76 | [4] |
Table 1: Comparative efficacy of PROTACs with varying PEG linker lengths.
Impact of PEGylation on ADC In Vitro Cytotoxicity
The introduction of a PEG spacer can influence the cytotoxic potency of an ADC. This is often a trade-off between improved pharmacokinetics and potentially reduced cell permeability or target binding.
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Nimotuzumab-PEG6-DM1 | A431 | 0.5 | [6] |
| [²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1 | DLD-1 | 1.8 | [6] |
| Nimotuzumab (unconjugated) | DLD-1 | 84.1 | [6] |
| Site A-PEG6-C2-MMAD | BxPC3 | 0.3 | [7] |
| Site A-PEG6-C2-Aur3377 | BxPC3 | 0.3 | [7] |
Table 2: In vitro cytotoxicity of ADCs with and without a PEG6 spacer.
Impact of PEGylation on Pharmacokinetics
The effect of PEGylation on the circulation half-life and clearance of bioconjugates is a key consideration in their design.
| Conjugate | Half-life (t½) | Clearance | Reference |
| ZHER2-SMCC-MMAE (no PEG) | - | - | [3] |
| ZHER2-PEG4K-MMAE | 2.5-fold increase vs no PEG | - | [3] |
| ZHER2-PEG10K-MMAE | 11.2-fold increase vs no PEG | - | [3] |
| Trastuzumab-vc-MMAE | - | - | [8] |
| Trastuzumab Deruxtecan (T-DXd) | - | Two-compartment model with linear elimination | [9] |
Table 3: Pharmacokinetic parameters of PEGylated vs. non-PEGylated conjugates.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing the this compound linker.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody via NHS Ester Chemistry
This protocol describes the conjugation of an amine-containing PEG linker to the lysine (B10760008) residues of a monoclonal antibody (mAb) using a pre-activated N-hydroxysuccinimide (NHS) ester of a payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Payload-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction tubes
-
Orbital shaker or magnetic stirrer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-7.4).[10]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Preparation of Payload-PEG6-Amine:
-
Dissolve the Payload-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[11]
-
In a separate tube, dissolve this compound in DMSO.
-
Add the Payload-NHS ester solution to the this compound solution in a 1:1.2 molar ratio (NHS ester:amine).
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the Payload-PEG6-Amine conjugate.
-
-
Antibody Conjugation:
-
Add the Payload-PEG6-Amine solution to the antibody solution. The molar ratio of the linker-payload to the antibody should be optimized, but a starting point of 10:1 to 20:1 is common.[12]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or on ice with gentle shaking.[12]
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other reaction components using an SEC column equilibrated with PBS.[10]
-
Monitor the elution profile by measuring absorbance at 280 nm. The ADC will elute in the initial high molecular weight fractions.
-
-
Characterization of the ADC:
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by coupling a warhead (target protein ligand) with a carboxylic acid handle to this compound, followed by coupling to an E3 ligase ligand.
Materials:
-
Warhead-COOH (target protein ligand with a carboxylic acid)
-
This compound
-
E3 Ligase Ligand-Linker-NHS ester (e.g., Pomalidomide-linker-NHS)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Silica (B1680970) gel for column chromatography
-
TLC plates
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Activation of Warhead-COOH:
-
Dissolve Warhead-COOH in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling with this compound:
-
Add this compound (1.0 eq) to the activated warhead solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Warhead-PEG6-Amine intermediate by silica gel column chromatography.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the purified Warhead-PEG6-Amine in anhydrous DMF.
-
Add the E3 Ligase Ligand-Linker-NHS ester (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the structure and purity of the PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the function and application of this compound.
Caption: PROTAC Mechanism of Action.
Caption: ADC Internalization and Payload Delivery Workflow.
Caption: Experimental Workflow for PROTAC Efficacy Evaluation.
Conclusion
The this compound linker, with its discrete hexa(ethylene glycol) spacer, is a powerful tool in the design and development of next-generation therapeutics like ADCs and PROTACs. The PEG6 spacer is not a passive component but an active modulator of critical drug properties, including solubility, stability, pharmacokinetics, and target engagement. As demonstrated by the quantitative data, the length of the PEG linker is a key parameter that must be carefully optimized to achieve the desired therapeutic outcome. The detailed experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of bioconjugates incorporating this versatile linker. A thorough understanding of the role of the PEG spacer is essential for researchers and drug developers seeking to unlock the full potential of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. hpst.cz [hpst.cz]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Stability and Storage of m-PEG6-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG6-Amine. This information is critical for ensuring the integrity and performance of this versatile linker in research and drug development applications. The guide details the intrinsic chemical properties of this compound, potential degradation pathways, and methodologies for assessing its stability.
Introduction to this compound
This compound, or O-(2-Aminoethyl)-O'-(methoxy-poly(ethylene glycol)), is a heterobifunctional linker molecule characterized by a terminal methoxy (B1213986) group and a terminal amine group, connected by a six-unit polyethylene (B3416737) glycol (PEG) chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a valuable attribute in bioconjugation and drug delivery. The primary amine group allows for covalent attachment to various functional groups, including carboxylic acids and activated esters.
Recommended Storage and Handling
Proper storage is paramount to maintain the stability and purity of this compound. Based on information from various suppliers, the following conditions are recommended:
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C for long-term storage. 4°C or 2-8°C for short-term storage. | [1][2][3] |
| Light | Protect from light. | [2] |
| Atmosphere | Store under an inert atmosphere. | |
| Form | Typically supplied as a liquid or oil. | [2] |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | [1][3] |
It is crucial to handle the compound in a clean, dry environment and to minimize exposure to atmospheric moisture and oxygen. For solutions, it is advisable to use freshly prepared buffers and to store them at appropriate temperatures, with consideration for potential hydrolysis.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by the chemical reactivity of its ether linkages and the terminal amine group. The two main degradation pathways for PEGylated molecules are hydrolysis and oxidation.
Hydrolytic Degradation
The ether bonds within the PEG chain are generally stable to hydrolysis under neutral and basic conditions. However, in the presence of strong acids, these bonds can be cleaved. The rate of hydrolysis is dependent on pH and temperature, with higher temperatures and more extreme pH values accelerating degradation.
Oxidative Degradation
The carbon atoms adjacent to the ether oxygens in the PEG backbone are susceptible to oxidation. This process can be initiated by heat, light, or the presence of transition metal ions. Oxidative degradation can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes, ketones, and carboxylic acids. The primary amine group can also be susceptible to oxidation.
Below is a generalized representation of the potential oxidative degradation pathway of a PEG chain.
Caption: Oxidative degradation of the PEG backbone.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.
General Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Methodologies
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC or UPLC system with UV or CAD detector
-
LC-MS/MS system
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Stress: Expose the stock solution to UV and/or visible light in a photostability chamber.
-
-
Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analytical Methods:
-
HPLC/UPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 5-95% B over 15 minutes).
-
Detection: UV at 214 nm or Charged Aerosol Detector (CAD).
-
Analysis: Quantify the remaining this compound at each time point to determine the degradation rate.
-
-
LC-MS/MS Analysis: Use the same chromatographic conditions as the HPLC method, coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products. Perform fragmentation (MS/MS) to aid in structural elucidation.
-
NMR Spectroscopy: For significant degradation products, isolation via preparative HPLC may be necessary for structural confirmation by ¹H and ¹³C NMR.
-
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and concise manner. The following tables provide a template for summarizing the quantitative data.
Table 2: Example - Stability of this compound in Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Time (days) | % Remaining this compound |
| 2 | 4 | 7 | |
| 2 | 25 | 7 | |
| 7 | 4 | 7 | |
| 7 | 25 | 7 | |
| 10 | 4 | 7 | |
| 10 | 25 | 7 |
Table 3: Example - Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 24 h | ||
| 0.1 M NaOH, RT | 24 h | ||
| 3% H₂O₂, RT | 24 h | ||
| 60°C | 7 days | ||
| Photostability | 24 h |
Note: The data in these tables are illustrative examples and do not represent actual experimental results.
Conclusion
This compound is a stable molecule under recommended storage conditions. However, exposure to harsh conditions such as strong acids, oxidizing agents, high temperatures, and light can lead to degradation. A thorough understanding of its stability profile through well-designed studies is essential for its successful application in research and development. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to assess the stability of this compound in their specific formulations and applications.
References
Methodological & Application
Application Notes and Protocols for m-PEG6-Amine in Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Amine is a discrete polyethylene (B3416737) glycol (dPEG®) reagent containing a terminal amine group and a methoxy-capped hexaethylene glycol chain. This hydrophilic linker is extensively utilized in bioconjugation to modify proteins, peptides, and other biomolecules. The incorporation of a short PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can modulate its pharmacokinetic and pharmacodynamic properties. The terminal primary amine allows for covalent attachment to various functional groups on a protein, most commonly carboxyl groups, through amide bond formation. These application notes provide detailed protocols for the bioconjugation of this compound to proteins, along with methods for the characterization of the resulting conjugates.
Principle of Conjugation
The primary method for conjugating this compound to a protein is through the formation of a stable amide bond with the carboxyl groups of aspartic acid (Asp), glutamic acid (Glu) residues, or the C-terminus of the protein. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound. The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which improves the efficiency of the conjugation reaction and reduces side reactions.
Experimental Protocols
Materials
-
Protein of interest (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer)
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This two-step protocol is recommended to minimize protein cross-linking.
Step 1: Activation of Protein Carboxyl Groups
-
Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Equilibrate EDC and NHS (or sulfo-NHS) to room temperature.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation with this compound
-
Immediately after activation, remove excess EDC and NHS and exchange the buffer to Coupling Buffer (pH 7.2-7.5) using a desalting column or dialysis.
-
Dissolve this compound in Coupling Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the activated protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the this compound-protein conjugate from excess reagents and unconjugated PEG by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Experimental Workflow Diagram
References
Application Notes and Protocols for m-PEG6-Amine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve the pharmacokinetic profile of the molecule. The m-PEG6-Amine linker, a monodispersed PEG linker with a terminal amine group, offers a versatile and efficient building block for the synthesis of potent PROTACs. The primary amine provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs, with a specific example of an Androgen Receptor (AR) targeting PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Application: Synthesis of an Androgen Receptor (AR) Targeting PROTAC
This section details the synthesis of a representative PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer. The PROTAC is constructed using an enzalutamide-based AR ligand, the this compound linker, and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
Experimental Workflow
The synthesis involves a multi-step process, starting with the functionalization of the AR ligand with the this compound linker, followed by coupling to the CRBN ligand.
Caption: General workflow for the synthesis of an AR-targeting PROTAC.
Experimental Protocols
Materials and Methods
-
Reagents: Enzalutamide-C-propanoic acid, this compound, Pomalidomide-C-propanoic acid, N,N-Diisopropylethylamine (DIPEA), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Acetonitrile (B52724) (ACN), Water (HPLC grade).
-
Equipment: Round-bottom flasks, magnetic stirrer, nitrogen atmosphere setup, rotary evaporator, preparative High-Performance Liquid Chromatography (HPLC) system, analytical Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol 1: Synthesis of Enzalutamide-PEG6-Amine Intermediate
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Enzalutamide-C-propanoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) and BOP reagent (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by analytical LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the Enzalutamide-PEG6-Amine intermediate.
-
Characterization: Confirm the structure and purity of the intermediate by NMR and LC-MS.
Protocol 2: Synthesis of the Final AR-PROTAC
-
Reaction Setup: In a separate round-bottom flask under a nitrogen atmosphere, dissolve Pomalidomide-C-propanoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) and BOP reagent (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of the Enzalutamide-PEG6-Amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by analytical LC-MS.
-
Purification: Purify the crude reaction mixture directly by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Final Product: Lyophilize the fractions containing the pure product to obtain the final AR-PROTAC as a solid.
-
Characterization: Confirm the structure, purity (>95%), and identity of the final PROTAC by ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
Data Presentation
The efficacy of the synthesized AR-PROTAC can be evaluated by its ability to induce the degradation of the Androgen Receptor in prostate cancer cell lines. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| AR-PROTAC-1 | Androgen Receptor | Pomalidomide | LNCaP | 5.2 | >95 | Fictional Example |
| AR-PROTAC-1 | Androgen Receptor | Pomalidomide | VCaP | 8.1 | >90 | Fictional Example |
| ARD-69 | Androgen Receptor | VHL Ligand | LNCaP | 0.86 | >95 | [1][2] |
| ARD-69 | Androgen Receptor | VHL Ligand | VCaP | 0.76 | >95 | [1][2] |
| ARD-266 | Androgen Receptor | VHL Ligand | LNCaP | 0.2-1 | >95 | [1] |
Note: The data for AR-PROTAC-1 is a representative example based on the described synthesis. The data for ARD-69 and ARD-266 are from published literature and utilize a VHL E3 ligase ligand but demonstrate the typical potency of AR-targeting PROTACs.
Conclusion
The this compound linker is a valuable tool in the synthesis of PROTACs, offering a balance of hydrophilicity and synthetic tractability. The provided protocols outline a robust method for the construction of an Androgen Receptor targeting PROTAC, which can be adapted for the synthesis of other PROTACs by substituting the POI and E3 ligase ligands. The successful synthesis and subsequent biological evaluation of these molecules are critical steps in the development of novel therapeutics for a range of diseases.
References
Application Notes and Protocols for m-PEG6-Amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, solubility, and pharmacokinetic profile of the ADC.
m-PEG6-Amine is a discrete polyethylene (B3416737) glycol (PEG) linker that offers significant advantages in ADC development. The six-unit PEG chain is a hydrophilic spacer that can improve the aqueous solubility of ADCs, particularly those with hydrophobic payloads. This can help to mitigate aggregation issues and allow for higher drug-to-antibody ratios (DARs). Furthermore, the PEG moiety can shield the payload from the systemic circulation, potentially reducing immunogenicity and leading to a longer plasma half-life. The terminal amine group of this compound provides a versatile handle for conjugation to a variety of payloads, typically those containing a carboxylic acid group, through stable amide bond formation.
These application notes provide detailed protocols and supporting data for the use of this compound in the development of ADCs.
Data Presentation
The following tables summarize representative quantitative data for an ADC constructed using a PEG linker, illustrating the typical performance characteristics that can be expected. This data is compiled from various sources and is intended to be illustrative of the impact of PEGylation on ADC properties.[1][2][3]
Table 1: Physicochemical and Pharmacokinetic Properties of a PEGylated ADC
| Parameter | Representative Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), LC-MS[4] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | Incubation in human plasma followed by LC-MS analysis[2] |
| Plasma Half-life (t½) in Rodents | Increased by 1.5 - 2-fold compared to non-PEGylated ADC | Pharmacokinetic analysis via ELISA or LC-MS[1] |
Table 2: In Vitro Cytotoxicity of a PEGylated ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of PEGylated ADC | IC50 (nM) of Non-PEGylated ADC |
| SK-BR-3 | High | 0.5 - 5 | 0.1 - 1 |
| BT-474 | High | 1 - 10 | 0.5 - 5 |
| MCF-7 | Low | >1000 | >1000 |
IC50 values are highly dependent on the specific antibody, payload, and cell line used.[3][5][6][7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.
Protocol 1: Synthesis of Payload-Linker Conjugate
This protocol describes the conjugation of a carboxylic acid-containing cytotoxic payload to this compound.
Materials:
-
This compound
-
Carboxylic acid-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid Payload:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the payload solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the payload.[9]
-
-
Conjugation to this compound:
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.
-
Slowly add the this compound solution to the activated payload solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker conjugate.
-
Upon completion, purify the conjugate by reverse-phase HPLC.
-
Collect the fractions containing the pure product and lyophilize to obtain the payload-linker conjugate as a solid.
-
Protocol 2: Conjugation of Payload-Linker to Antibody
This protocol details the conjugation of the purified payload-linker construct to the antibody, targeting surface-accessible lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Payload-m-PEG6-amine conjugate (from Protocol 1)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Payload-Linker (if necessary):
-
This step depends on the functional group on the payload-linker construct that will react with the antibody. For lysine conjugation, the payload-linker can be activated with an NHS ester. To do this, dissolve the payload-m-PEG6-amine in anhydrous DMF or DMSO and react with a homobifunctional NHS ester crosslinker. The resulting activated payload-linker is then used in the next step.
-
-
Conjugation Reaction:
-
Dissolve the activated payload-linker conjugate in DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the activated payload-linker solution to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[]
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated payload-linker and other small molecules by SEC.
-
Collect the fractions corresponding to the purified ADC.
-
Concentrate the purified ADC and store at 2-8°C or -80°C for long-term storage.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Equilibrate a hydrophobic interaction chromatography (HIC) column with a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC onto the column.
-
Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[4]
2. Purity and Aggregation Analysis by SEC:
-
Equilibrate a size exclusion chromatography (SEC) column with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Inject the purified ADC onto the column.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.
-
Calculate the percentage of monomer to assess purity and aggregation.[11]
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Replace the medium in the wells with the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[12]
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an ADC.
Caption: Signaling pathway to apoptosis induced by a microtubule inhibitor payload.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of m-PEG6-Amine to Peptide Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to numerous benefits, including increased half-life, improved solubility, reduced immunogenicity, and decreased enzymatic degradation[1][2][3]. These enhancements ultimately contribute to improved drug efficacy and patient compliance by allowing for less frequent dosing[2].
This document provides detailed application notes and protocols for the conjugation of methoxy-PEG6-Amine (m-PEG6-Amine) to the carboxyl groups of a peptide. The primary method described is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), to form a stable amide bond between the amine group of the PEG moiety and the carboxyl groups (C-terminus or side chains of aspartic and glutamic acid residues) of the peptide.
Principle of the Reaction
The conjugation of this compound to a peptide's carboxyl groups is a two-step process facilitated by EDC and NHS.
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Formation of a Stable NHS Ester and Amide Bond Formation: To increase the stability of the activated intermediate and improve coupling efficiency, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester then readily reacts with the primary amine of the this compound, resulting in the formation of a stable amide bond and the release of NHS. This second step is most efficient at a physiological to slightly alkaline pH (7.2-8.0)[2].
Data Presentation
Table 1: Recommended Molar Ratios of Reagents for EDC/NHS Coupling
| Reagent | Molar Ratio (relative to Peptide Carboxyl Groups) | Rationale |
| EDC | 2 - 10 fold excess | To ensure efficient activation of the carboxylic acid groups on the peptide.[2][4] |
| NHS/Sulfo-NHS | 2 - 5 fold excess | To stabilize the O-acylisourea intermediate, enhancing the coupling efficiency.[2] A common starting point is a 1:1 or 2:1 ratio of EDC to NHS.[4] |
| This compound | 1 - 20 fold excess over the peptide | To drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[2] |
Table 2: Comparison of Purification Methods for PEGylated Peptides
| Purification Method | Principle | Typical Purity | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | >95% | Effective at removing unreacted PEG and peptide.[][6] | May not separate multi-PEGylated species from mono-PEGylated species efficiently. Potential for non-specific binding of hydrophobic conjugates.[1] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. PEGylation shields surface charges. | >98% | Can separate species with different degrees of PEGylation.[] | Resolution may decrease as the degree of PEGylation increases.[6][7] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >99% | High resolution, capable of separating positional isomers.[] | Can be challenging for large and very hydrophilic PEGylated peptides. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | >95% | Good for separating species that are difficult to resolve by IEX.[] | Lower capacity and resolution compared to other methods.[] |
| Ultrafiltration/Diafiltration | Separation based on molecular weight cutoff. | Variable | Cost-effective and scalable for removing small molecules.[1] | Does not separate different PEGylated species; a trade-off between purity and yield is often necessary.[6][7] |
Experimental Protocols
Materials and Reagents
-
Peptide with exposed carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Note: Avoid buffers containing primary amines (e.g., Tris, Glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Purification columns and instrumentation (e.g., SEC, IEX, or RP-HPLC system)
-
Analytical instruments for characterization (e.g., MALDI-TOF MS, LC-MS)
Experimental Workflow
Below is a generalized workflow for the conjugation of this compound to a peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling with m-PEG6-Amine and NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. This process can enhance solubility, increase systemic circulation time, and reduce immunogenicity. One common and efficient method for PEGylation involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines on a target molecule.
This document provides detailed application notes and protocols for the labeling of amine-containing molecules using methoxy-PEG6-NHS ester (m-PEG6-NHS ester). The primary focus is on the reaction of a pre-activated m-PEG6-NHS ester with primary amines on a target biomolecule, a common and straightforward approach for PEGylation.
Principle of the Reaction
The labeling reaction is based on the nucleophilic attack of a primary amine (e.g., the epsilon-amine of a lysine (B10760008) residue or the N-terminal amine of a protein) on the NHS ester of the PEG derivative. This reaction results in the formation of a stable amide bond, covalently linking the PEG chain to the target molecule, and the release of N-hydroxysuccinimide. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.0-9.0) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[1][2][3]
Materials and Reagents
-
m-PEG6-NHS ester
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[4][5]
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[3][6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)[6]
-
Purification system and columns (e.g., Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))[][8][9][10][11]
Experimental Protocols
Protocol 1: Labeling of a Protein with m-PEG6-NHS Ester
This protocol describes a general procedure for the PEGylation of a protein with m-PEG6-NHS ester.
1. Preparation of Protein Solution:
- Dissolve the protein to be labeled in an amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[3][12]
- If the protein solution contains primary amines (e.g., Tris buffer), perform buffer exchange into an appropriate amine-free buffer using dialysis or a desalting column.[3][12]
2. Preparation of m-PEG6-NHS Ester Solution:
- Equilibrate the vial of m-PEG6-NHS ester to room temperature before opening to prevent moisture condensation.[3][13]
- Immediately before use, dissolve the m-PEG6-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[3][6] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[3][12]
3. PEGylation Reaction:
- Calculate the required volume of the m-PEG6-NHS ester solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.[12][14] The optimal ratio may need to be determined empirically.
- Add the calculated volume of the m-PEG6-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3][13]
- Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3][12][13]
4. Quenching the Reaction:
- To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
- Incubate for an additional 15-30 minutes at room temperature.[6]
5. Purification of the PEGylated Protein:
- Remove unreacted m-PEG6-NHS ester and byproducts from the PEGylated protein using a suitable chromatography method.
- Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from the smaller, unreacted PEG reagent and hydrolysis products.[][9]
- Ion-Exchange Chromatography (IEX): This technique can be used to separate proteins based on their degree of PEGylation, as the attachment of PEG chains can alter the surface charge of the protein.[][8][9]
Reaction Parameters and Optimization
The efficiency of the PEGylation reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range/Condition | Considerations |
| pH | 7.0 - 9.0 | The reaction rate increases with pH, but the rate of NHS ester hydrolysis also increases. A pH of 7.2-8.5 is often a good compromise.[3][4][5] |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | A higher molar excess will generally lead to a higher degree of PEGylation. This needs to be optimized for the desired level of modification.[12][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency.[3][12] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C or on ice) can help to minimize hydrolysis of the NHS ester and protein degradation.[3][12][13] |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times can lead to a higher degree of labeling but also increase the risk of NHS ester hydrolysis.[3][12][13] |
| Buffer Composition | Amine-free buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided in the reaction step.[3][12] |
Characterization of PEGylated Products
After purification, it is essential to characterize the extent of PEGylation.
Quantification of Labeling Efficiency
| Method | Principle | Advantages | Limitations |
| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. The reduction in free amines in the PEGylated sample compared to the unmodified protein is used to estimate the degree of PEGylation.[15] | Simple, colorimetric assay. | Indirect method; requires knowledge of the initial number of free amines.[15] |
| Fluorescence Spectroscopy | If a fluorescently tagged PEG is used, the fluorescence intensity can be used to quantify the amount of PEG attached to the protein.[15] | High sensitivity. | Requires a fluorescently labeled PEG derivative.[15] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | The increase in molecular weight of the protein after PEGylation corresponds to the mass of the attached PEG chains. This allows for the determination of the number of PEG molecules per protein.[15] | Provides direct and accurate measurement of the degree of PEGylation. | Requires access to specialized equipment. |
| Size Exclusion Chromatography (SEC) | PEGylation increases the hydrodynamic radius of a protein, leading to an earlier elution time on an SEC column compared to the unmodified protein.[][16] | Can be used for both purification and characterization. | Provides a semi-quantitative estimation of PEGylation.[15] |
Visualizing the Workflow and Reaction
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction of m-PEG6-NHS ester with a primary amine.
Caption: Experimental workflow for protein PEGylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive m-PEG6-NHS ester due to hydrolysis. - Incorrect buffer pH. - Presence of competing amines in the buffer. - Insufficient molar excess of PEG reagent. | - Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester immediately before use. - Ensure the reaction buffer pH is between 7.0 and 9.0. - Perform buffer exchange to an amine-free buffer. - Increase the molar ratio of m-PEG6-NHS ester to the protein. |
| Protein Precipitation | - High concentration of organic solvent. - Protein instability under reaction conditions. | - Keep the final concentration of DMSO or DMF below 10%. - Perform the reaction at a lower temperature (e.g., on ice). |
| Multiple PEGylation Products | - High molar excess of PEG reagent. - Long reaction time. | - Reduce the molar ratio of the PEG reagent. - Decrease the reaction time. - Optimize purification methods (e.g., IEX) to separate different PEGylated species. |
Conclusion
The reaction of m-PEG6-NHS ester with primary amines is a robust and efficient method for the PEGylation of biomolecules. By carefully controlling the reaction conditions, researchers can achieve the desired degree of modification to improve the therapeutic potential and research applications of their molecules of interest. The protocols and data presented here provide a solid foundation for developing and optimizing PEGylation strategies in a laboratory setting.
References
- 1. Protocol for Protein PEGylation [jenkemusa.com]
- 2. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG6-Amine in Surface Modification of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely adopted strategy to improve their physicochemical and biological properties.[1][2] Among the various PEG derivatives, methoxy-PEG-amine (m-PEG-Amine), particularly with a discrete chain length such as m-PEG6-Amine, offers precise control over the surface modification process. This heterobifunctional linker, with a terminal methoxy (B1213986) group and an amine group, allows for the covalent attachment to nanoparticles, imparting a hydrophilic shell that enhances stability, reduces immunogenicity, and prolongs systemic circulation.[3][4]
The primary amine group on this compound enables its conjugation to nanoparticles with surface carboxyl groups through a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS).[4][5] This modification effectively shields the nanoparticle surface, preventing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby increasing their half-life in the bloodstream.[2][6] Furthermore, the amine functionality can be used to introduce a "lawn" of PEG with periodic exposed functional groups for further conjugation of targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery.[4]
These application notes provide detailed protocols for the surface modification of carboxylated nanoparticles with this compound, methods for their characterization, and an overview of their applications in drug delivery, supported by quantitative data and visual workflows.
Key Applications
-
Prolonged Systemic Circulation: PEGylation with this compound creates a hydrophilic barrier that reduces protein adsorption and recognition by the immune system, leading to longer circulation times for intravenously administered nanoparticles.[2][7]
-
Enhanced Stability: The PEG layer prevents nanoparticle aggregation in biological media, improving their colloidal stability.[1][8]
-
Targeted Drug Delivery: The amine terminus of the PEG chain can be utilized for the subsequent attachment of targeting moieties, enabling the nanoparticles to specifically bind to and be internalized by target cells, thereby increasing therapeutic efficacy and reducing off-target effects.[9]
-
Improved Drug Loading and Release: Surface modification can influence the drug loading capacity and release kinetics of nanoparticles.[10][11]
Quantitative Data on Nanoparticle Surface Modification
The following tables summarize the typical changes observed in the physicochemical properties of nanoparticles upon surface modification with PEG-Amine.
| Nanoparticle Type | Modification | Initial Size (nm) | Final Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| PLGA | 0% PEG | 109 ± 2 | 207 ± 9 (in mucin) | -30.1 | -18.6 | [1][8] |
| Mesoporous Silica | CMS-COOH vs. CMS-PEG-NH2 | 155.5 | 211.3 | - | - | [12] |
| Gold Nanocages | HS-PEG3000-NH2 | 50 | - | - | - | [13] |
| Gold Nanoparticles | mPEG10000-SH | 15 | - | -7 to -1 | - | [14] |
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential.
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Polyester Nanoparticles | Ropinirole HCl | 16 - 23 | High | [10] |
| Mesoporous Carbon Nanoparticles | Doxorubicin | 52.3 | 93.4 | [11] |
| PLGA-based Nanoparticles | Minocycline | 0.26 - 1.92 | - | [15] |
| Polymer Micelles | Paclitaxel | - | 37.6 ± 14.4 | [16] |
| Polymer Micelles | Lapatinib | - | 25.0 ± 1.5 | [16] |
Table 2: Drug Loading Content and Encapsulation Efficiency of PEGylated Nanoparticles.
| Nanoparticle Formulation | Animal Model | Circulation Half-life (t1/2) | Reference |
| PEGylated Gold Nanoparticles | Rat | - | [7][17] |
| PEGylated Iron Oxide Nanoparticles (10 nm core) | Mouse | 1.41 h | [18] |
| PEGylated Iron Oxide Nanoparticles (35 nm core) | Mouse | 1.01 h | [18] |
Table 3: In Vivo Circulation Half-life of PEGylated Nanoparticles.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound using EDC/NHS Chemistry
This protocol describes the covalent conjugation of this compound to nanoparticles with available carboxyl groups on their surface.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugation tubes
-
Ultrasonic bath/sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
To the nanoparticle suspension, add EDC to a final concentration of 2-5 mM and NHS to a final concentration of 5-10 mM. The molar ratio of EDC/NHS to the available carboxyl groups on the nanoparticles should be optimized, but a 10-50 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring or shaking. This step forms a semi-stable NHS ester on the nanoparticle surface.[5]
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10-100 fold molar excess of this compound relative to the nanoparticles is recommended to ensure efficient coating.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[19]
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated nanoparticles from excess reagents and byproducts by repeated centrifugation and resuspension in fresh Coupling Buffer or deionized water. The centrifugation speed and time should be optimized based on the nanoparticle size and density. Typically, 3-5 washing cycles are sufficient.
-
-
Storage:
-
Resuspend the final pellet of this compound modified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or lyophilize for long-term storage.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
1. Size and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse a small aliquot of the unmodified and this compound modified nanoparticle suspensions in deionized water or PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to determine the surface charge.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.[3][8]
2. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid or SEM stub and allow it to dry.
-
Image the nanoparticles to observe their morphology, size, and aggregation state.
-
-
Expected Outcome: TEM/SEM images can confirm the primary particle size and assess whether the modification process induced aggregation.[20]
3. Quantification of Surface PEG Density:
-
Technique: 1H Nuclear Magnetic Resonance (1H NMR) or Thermogravimetric Analysis (TGA).
-
1H NMR Procedure:
-
Lyophilize the PEGylated nanoparticles.
-
Dissolve a known amount in a suitable deuterated solvent (e.g., D2O).
-
Acquire the 1H NMR spectrum. The characteristic peak of the PEG ethylene (B1197577) oxide protons (around 3.65 ppm) can be integrated and compared to a standard to quantify the amount of PEG on the surface.[1]
-
-
TGA Procedure:
-
Place a known mass of the lyophilized PEGylated nanoparticles in the TGA instrument.
-
Heat the sample under a controlled atmosphere and monitor the weight loss as a function of temperature. The weight loss corresponding to the decomposition of the PEG layer can be used to calculate the grafting density.[13]
-
Visualizations
Caption: Workflow for surface modification of nanoparticles with this compound.
Caption: Overall experimental workflow from synthesis to application.
Caption: Signaling pathway for cellular uptake of a targeted nanoparticle.
References
- 1. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [cora.ucc.ie]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of magnetic iron oxide nanoparticles for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation Using Amine-Reactive PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs.[1][2][3] The covalent attachment of PEG chains can enhance solubility, increase stability against proteolytic degradation, extend circulation half-life, and reduce immunogenicity.[2][3][4] Amine-reactive PEG linkers are among the most common reagents for PEGylation, targeting primary amines present in biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[5][6]
This document provides detailed application notes and experimental protocols for bioconjugation using amine-reactive PEG linkers, with a focus on N-hydroxysuccinimide (NHS) ester-activated PEGs.
Principle of Amine-Reactive PEGylation
Amine-reactive PEGylation with NHS esters involves the reaction of the NHS ester group with a primary amine on the target molecule.[7][8] The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7][9] This reaction is typically carried out in a neutral to slightly basic buffer (pH 7-9).[2][5][10]
dot
Caption: Reaction scheme of amine-reactive PEGylation with an NHS ester.
Factors Influencing Amine-Reactive PEGylation
Several factors can influence the efficiency and specificity of the PEGylation reaction. Careful optimization of these parameters is crucial to achieve the desired degree of PEGylation and to minimize side reactions.
| Parameter | Recommended Range/Condition | Rationale & Considerations |
| pH | 7.0 - 9.0 | The reaction rate increases with pH as more primary amines are deprotonated and thus more nucleophilic.[7] However, at higher pH, the hydrolysis of the NHS ester also increases, which can compete with the desired reaction.[7][11] The optimal pH is often a compromise between reaction efficiency and NHS ester stability. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (e.g., on ice) can be used to slow down the hydrolysis of the NHS ester and provide better control over the reaction.[5][12] Room temperature reactions are faster but may require shorter incubation times. |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | The molar excess of the PEG linker over the protein will influence the degree of PEGylation.[5][7][13] A higher molar ratio generally leads to a higher number of PEG chains attached per protein molecule. This needs to be empirically determined for each specific protein and desired product. |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations can favor the bimolecular PEGylation reaction over the hydrolysis of the PEG-NHS ester.[14] For dilute protein solutions, a greater molar excess of the PEG reagent may be necessary.[5][12] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the PEG-NHS ester and should be avoided.[5][12] |
| Reaction Time | 30 minutes to several hours | The optimal reaction time depends on the other reaction parameters (pH, temperature, molar ratio) and the reactivity of the specific protein. The reaction progress can be monitored over time to determine the optimal endpoint.[5][12] |
Experimental Protocols
Protocol 1: PEGylation of a Protein with an Amine-Reactive PEG-NHS Ester
This protocol provides a general procedure for the PEGylation of a protein using a methoxy-terminated PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
dot
Caption: General workflow for protein PEGylation.
Procedure:
-
Preparation of Protein Solution:
-
Preparation of PEG-NHS Stock Solution:
-
Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.[5][14]
-
Immediately before use, prepare a stock solution of the mPEG-NHS ester (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.[5] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[5][8]
-
-
Calculation of Reagent Volumes:
-
Determine the desired molar excess of mPEG-NHS ester to the protein. A 20-fold molar excess is a common starting point.[5][12]
-
Calculate the volume of the mPEG-NHS ester stock solution to add to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[5][8]
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining unreacted mPEG-NHS ester.
-
-
Purification of the PEGylated Protein:
-
Characterization and Storage:
-
Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight. Further characterization can be performed using techniques like LC/MS to determine the degree of PEGylation.[4][15][16]
-
Store the purified PEGylated protein under conditions appropriate for the unmodified protein.
-
Protocol 2: PEGylation of a Small Molecule with an Amine-Reactive PEG-NHS Ester
This protocol outlines a general procedure for the PEGylation of a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
mPEG-NHS ester
-
Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)
-
Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)) (optional, depending on the salt form of the amine)
-
Reaction monitoring system (e.g., TLC or LC-MS)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolution of the Small Molecule:
-
Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
-
Reaction Setup:
-
Under continuous stirring, add the mPEG-NHS ester to the small molecule solution. A 1:1 or 2:1 molar ratio of PEG-NHS to the small molecule can be used as a starting point.[12]
-
If the small molecule is in a salt form (e.g., hydrochloride), a non-nucleophilic base like TEA or DIPEA may be added to deprotonate the amine.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated using standard organic synthesis work-up procedures.
-
Purify the PEGylated small molecule using an appropriate method such as column chromatography.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Hydrolysis of PEG-NHS ester- Inactive PEG reagent- Suboptimal pH- Presence of competing amines in the buffer | - Use anhydrous solvent for stock solution and prepare it fresh.- Ensure proper storage of the PEG reagent.- Optimize the reaction pH within the 7-9 range.- Use an amine-free buffer for the reaction. |
| High Degree of PEGylation / Aggregation | - High molar excess of PEG reagent- High protein concentration | - Reduce the molar ratio of PEG to protein.- Decrease the protein concentration. |
| Precipitation during Reaction | - High concentration of organic solvent- Protein instability under reaction conditions | - Keep the volume of organic solvent below 10%.- Perform the reaction at a lower temperature (4°C). |
Characterization of PEGylated Products
The characterization of PEGylated biomolecules is essential to determine the degree of PEGylation, identify the sites of modification, and assess the purity of the final product.
| Technique | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight of the PEGylated protein. |
| Size-Exclusion Chromatography (SEC) | Separates PEGylated species based on their hydrodynamic volume, allowing for the assessment of purity and the presence of aggregates. |
| Mass Spectrometry (LC/MS) | Provides accurate mass determination of the PEGylated product, allowing for the confirmation of the number of attached PEG chains.[4][15][16] Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.[15][16] |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the PEGylated protein. |
Conclusion
Bioconjugation using amine-reactive PEG linkers is a robust and versatile method for modifying proteins, peptides, and small molecules. By carefully controlling the reaction conditions, it is possible to achieve a desired degree of PEGylation, leading to improved therapeutic properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement PEGylation in their work.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Succinimidyl PEG NHS, mPEG-NHS(SC) [nanocs.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. Succinimidyl acid PEG, mPEG-NHS [nanocs.net]
- 14. Protocol for Protein PEGylation [jenkemusa.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: A Step-by-Step Guide for m-PEG6-Amine Conjugation to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of small molecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development and research to enhance the therapeutic properties of molecules. PEGylation can improve solubility, stability, and pharmacokinetic profiles. This document provides a detailed guide on the conjugation of m-PEG6-Amine to small molecules, focusing on the chemical principles and offering step-by-step protocols for common conjugation chemistries.
This compound is a hydrophilic PEG linker with a terminal primary amine group, making it reactive towards various functional groups present on small molecules, such as carboxylic acids, activated esters (e.g., NHS esters), and aldehydes/ketones.[1] The choice of conjugation chemistry depends on the available functional groups on the target small molecule.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for successful conjugation.
| Property | Value | Reference |
| Chemical Formula | C13H29NO6 | [1] |
| Molecular Weight | 295.38 g/mol | [2][3] |
| CAS Number | 184357-46-8 | [1] |
| Appearance | Colorless oil or liquid | [4] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |
| Storage | -20°C, protect from light | [1][2] |
Core Conjugation Chemistries
The primary amine group of this compound is a nucleophile that can react with various electrophilic functional groups on small molecules. The most common and robust methods involve the formation of stable amide or secondary amine bonds.
Amide Bond Formation via EDC/NHS Chemistry (for Carboxylic Acid-Containing Small Molecules)
This is one of the most prevalent methods for conjugating an amine to a carboxylic acid.[5][6] The reaction proceeds in two steps:
-
Activation of Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6]
-
NHS Ester Formation and Amine Coupling: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[5][6] This semi-stable intermediate then readily reacts with the primary amine of this compound to form a stable amide bond.[7][8]
Experimental Workflow for EDC/NHS Conjugation
Caption: Workflow for conjugating this compound to a carboxylic acid-containing small molecule.
Direct Amide Bond Formation with Activated Esters (e.g., NHS Esters)
If the small molecule is already functionalized with an NHS ester, the conjugation is a straightforward one-step process where the amine of this compound directly attacks the NHS ester to form a stable amide bond.[7][9] This reaction is efficient at a slightly alkaline pH (7.2-8.5).[10]
Reductive Amination (for Aldehyde or Ketone-Containing Small Molecules)
This compound can react with an aldehyde or ketone on a small molecule to form an unstable Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule using EDC/NHS Chemistry
This protocol provides a general procedure. The molar ratios and reaction times may need to be optimized for specific small molecules.
Materials:
-
This compound
-
Carboxylic acid-containing small molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer: MES Buffer (0.1 M, pH 4.5-6.0) for activation and Phosphate Buffered Saline (PBS, pH 7.2-7.5) for conjugation. Amine-free buffers such as PBS, HEPES, or borate (B1201080) buffers should be used.[10][11]
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., HPLC, flash chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Preparation of Reagents:
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Dissolve this compound (1.0 - 1.5 equivalents) in PBS (pH 7.2-7.5).
-
Add the this compound solution to the activated small molecule solution. The reaction with primary amines is most efficient at a pH of 7-8.[11]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[5]
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., hydroxylamine) to the reaction mixture to hydrolyze any unreacted NHS esters.[11]
-
-
Purification of the Conjugate:
-
Purify the this compound-small molecule conjugate from unreacted starting materials and byproducts using an appropriate chromatographic technique such as reverse-phase HPLC or flash column chromatography.[]
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques like LC-MS to verify the molecular weight and NMR to confirm the structure.[13]
-
Quantitative Data Summary (Example)
| Parameter | Recommended Range | Notes |
| Molar Ratio (Small Molecule:EDC:NHS) | 1 : (1.2-2.0) : (1.2-2.0) | Excess EDC/NHS drives the activation reaction. |
| Molar Ratio (Activated Small Molecule:this compound) | 1 : (1.0-1.5) | A slight excess of the amine can be used. |
| Activation pH | 4.5 - 6.0 | Optimal for O-acylisourea intermediate formation. |
| Conjugation pH | 7.2 - 8.0 | Favors the reaction of the NHS ester with the primary amine. |
| Activation Time | 15 - 60 minutes | Monitor by TLC or LC-MS if possible. |
| Conjugation Time | 2 - 16 hours | Reaction progress should be monitored. |
| Reaction Temperature | Room Temperature |
Chemical Reaction Scheme for EDC/NHS Conjugation
Caption: Reaction scheme for this compound conjugation to a carboxylic acid via EDC/NHS chemistry.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of carboxylic acid | Ensure anhydrous conditions for the activation step. Use fresh EDC and NHS solutions. Optimize the pH for activation (4.5-6.0). |
| Hydrolysis of NHS ester | Add this compound to the activated small molecule immediately. Ensure the conjugation pH is optimal (7.2-8.0). | |
| Competing side reactions | Use amine-free buffers for the reaction. | |
| Multiple Products Observed | Reaction with other functional groups | If the small molecule has other reactive groups, consider using protecting groups. |
| Di-PEGylation | Use a stoichiometric amount or slight excess of this compound. | |
| Difficulty in Purification | Similar properties of starting material and product | Optimize the chromatographic conditions (e.g., gradient, column chemistry). |
Conclusion
The conjugation of this compound to small molecules is a versatile and effective method for modifying their properties. By selecting the appropriate conjugation chemistry based on the functional groups present on the small molecule and by carefully controlling the reaction conditions, researchers can successfully synthesize well-defined PEGylated compounds. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reproducible conjugation procedures.
References
- 1. This compound, 184357-46-8 | BroadPharm [broadpharm.com]
- 2. This compound | 184357-46-8 [sigmaaldrich.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG6-Amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Amine, a methoxy-terminated polyethylene (B3416737) glycol with a six-unit PEG chain and a terminal amine group, is a valuable heterobifunctional linker in the development of advanced drug delivery systems. Its hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, while the terminal amine group provides a reactive handle for covalent attachment to drugs, targeting ligands, or nanoparticle surfaces. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of drug delivery vehicles.
Disclaimer: Specific experimental protocols and quantitative data for this compound are not extensively available in published literature. The following protocols and data are based on established methods for similar short-chain PEG-amine linkers and are intended to serve as a comprehensive guide. Researchers should optimize these protocols for their specific applications.
Applications of this compound in Drug Delivery
The primary applications of this compound in drug delivery revolve around its ability to act as a flexible and hydrophilic spacer, connecting various components of a drug delivery system.
-
Nanoparticle Surface Functionalization: this compound is commonly used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). This "PEGylation" process imparts several advantageous properties:
-
Reduced Immunogenicity: The PEG layer can shield the nanoparticle from recognition by the immune system, reducing opsonization and clearance by the reticuloendothelial system (RES).
-
Increased Circulation Time: By evading the immune system, PEGylated nanoparticles exhibit longer circulation times in the bloodstream, allowing for greater accumulation at the target site.
-
Improved Stability: The hydrophilic PEG chains can prevent nanoparticle aggregation in biological fluids.
-
Enhanced Solubility: PEGylation can improve the aqueous solubility of hydrophobic nanoparticles.
-
-
Linker for Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can be used as a component of the linker that connects the cytotoxic drug to the antibody. The PEG spacer can influence the solubility and pharmacokinetic properties of the final ADC.
-
Component of PROTACs: Proteolysis-targeting chimeras (PROTACs) are molecules that induce the degradation of target proteins. This compound can be incorporated into the linker that connects the target-binding ligand and the E3 ligase-binding ligand, influencing the molecule's solubility and cell permeability.[1]
-
Drug Conjugation: this compound can be directly conjugated to a drug molecule containing a reactive group (e.g., a carboxylic acid) to improve its pharmacokinetic profile.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of nanoparticles that display carboxylic acid groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles, carboxyl-functionalized liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or glycine (B1666218) in PBS)
-
Centrifugation tubes
-
Ultrasonic bath/sonicator
-
Lyophilizer (optional)
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
Add EDC (e.g., 5-fold molar excess relative to carboxyl groups on the nanoparticles) to the nanoparticle suspension.
-
Immediately add NHS (e.g., 2-fold molar excess relative to EDC) to the suspension.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups to form a more reactive NHS ester.
-
-
Conjugation with this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension (e.g., 10- to 50-fold molar excess relative to carboxyl groups).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS to facilitate the reaction between the NHS esters and the amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle type and size.
-
Remove the supernatant containing unreacted this compound and byproducts.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.
-
-
Characterization: Characterize the this compound functionalized nanoparticles using techniques such as:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in size after PEGylation is expected.
-
Zeta Potential Measurement: To assess the surface charge. A shift towards a more neutral zeta potential is often observed after PEGylation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG on the nanoparticle surface by identifying characteristic PEG ether bond vibrations.
-
X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition of the nanoparticle surface.
-
-
Storage: Store the purified this compound functionalized nanoparticles in PBS at 4°C for short-term storage or lyophilize for long-term storage.
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for the functionalization of carboxylated nanoparticles.
Protocol 2: Drug Loading into this compound Functionalized Nanoparticles
This protocol outlines a general method for loading a hydrophobic drug into pre-formed this compound functionalized polymeric nanoparticles using a nanoprecipitation method.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1)
-
Hydrophobic drug
-
A water-miscible organic solvent (e.g., acetone, acetonitrile, THF)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Drug and Nanoparticle Solution:
-
Dissolve the hydrophobic drug and the this compound functionalized nanoparticles in the organic solvent.
-
-
Nanoprecipitation:
-
Under moderate magnetic stirring, add the organic solution dropwise to a larger volume of deionized water.
-
The rapid solvent diffusion will cause the nanoparticles to self-assemble and encapsulate the drug.
-
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
Purification:
-
To remove the unloaded drug, dialyze the nanoparticle suspension against a large volume of deionized water for 24-48 hours, with frequent changes of the dialysis medium.
-
-
Characterization:
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
Particle Size and Zeta Potential: Analyze the drug-loaded nanoparticles using DLS and zeta potential measurements as described in Protocol 1.
-
In Vitro Drug Release:
-
Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively) at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots.
-
Plot the cumulative drug release as a function of time.
-
-
Drug Loading and Release Workflow
Caption: Workflow for drug loading and in vitro release studies.
Quantitative Data Summary
The following tables provide representative quantitative data for drug delivery systems functionalized with PEG-amine linkers. These values can serve as a benchmark for researchers working with this compound.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Functionalization
| Parameter | Before Functionalization | After this compound Functionalization |
| Hydrodynamic Diameter (nm) | 150 ± 5 | 175 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -35 ± 3 | -15 ± 2 |
Table 2: Drug Loading and Release Characteristics of this compound Functionalized Nanoparticles
| Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Doxorubicin | 5.2 ± 0.4 | 85 ± 5 | 25 ± 3% | 45 ± 4% |
| Paclitaxel | 8.1 ± 0.6 | 92 ± 4 | 20 ± 2% | 38 ± 3% |
| Curcumin | 3.5 ± 0.3 | 78 ± 6 | 30 ± 4% | 55 ± 5% |
Signaling Pathway and Cellular Uptake
This compound functionalized nanoparticles are typically taken up by cells through endocytosis. If a targeting ligand (e.g., an antibody or peptide) is attached to the distal end of the PEG chain, the uptake can be receptor-mediated, leading to enhanced delivery to specific cell types.
Cellular Uptake and Drug Release Pathway
Caption: General pathway of cellular uptake and drug release.
References
Application Notes and Protocols: m-PEG6-Amine in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-Amine is a monofunctional, linear polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group. This primary amine allows for covalent conjugation to a variety of functional groups, making it a versatile building block for the formation of hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, rendering them highly suitable for a range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. The PEG component imparts hydrophilicity and biocompatibility, reducing protein adsorption and minimizing immune responses.
This document provides detailed application notes and protocols for the use of this compound in the formation of hydrogels. It covers common crosslinking strategies, characterization methods, and a specific application in growth factor delivery.
Crosslinking Chemistries for Hydrogel Formation
The terminal amine group of this compound is a nucleophile that can react with various electrophilic functional groups to form stable, crosslinked hydrogel networks. The choice of crosslinker will determine the reaction kinetics, bond stability, and ultimately the physical properties of the hydrogel.
1. Amine-Reactive N-Hydroxysuccinimide (NHS) Esters:
This is a widely used bioconjugation chemistry that forms stable amide bonds. Multi-armed PEG-NHS esters are common crosslinkers. The reaction is efficient at neutral to slightly basic pH (7-8.5).
2. Aldehydes (e.g., Glutaraldehyde):
Aldehydes react with primary amines to form Schiff bases. This reaction is reversible, but the resulting imine bond can be stabilized by reduction. Glutaraldehyde is a dialdehyde (B1249045) that can effectively crosslink amine-containing polymers.[1][2][3]
3. Michael-Type Addition:
Primary amines can undergo a Michael-type addition reaction with electron-poor double bonds, such as those in acrylates or vinyl sulfones.[4][5] This reaction is typically performed at a slightly basic pH.
Experimental Protocols
Protocol 1: Hydrogel Formation using a Di-succinimidyl Suberate (B1241622) (DSS) Crosslinker
This protocol describes the formation of a hydrogel by reacting this compound with a homobifunctional NHS ester crosslinker, DSS.
Materials:
-
This compound
-
Di-succinimidyl suberate (DSS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Dissolve DSS in anhydrous DMSO to a final concentration of 20% (w/v). Note: DSS is moisture-sensitive and should be dissolved immediately before use.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the this compound solution.
-
Carefully add the DSS solution to the amine solution at a 1:1 molar ratio of amine to NHS ester.
-
Vortex the mixture gently for 10-15 seconds.
-
Immediately cast the solution into the desired mold or well plate.
-
Allow the gel to crosslink at room temperature for 30-60 minutes, or until a stable gel is formed.
-
-
Washing:
-
Once gelled, gently wash the hydrogel with an excess of sterile PBS (pH 7.4) three times to remove any unreacted reagents and DMSO.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
The swelling ratio provides information about the crosslinking density of the hydrogel.
-
Prepare a hydrogel disc of known dimensions.
-
Lyophilize the hydrogel to obtain its dry weight (Wd).
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd
B. In Vitro Degradation Assay:
This assay assesses the stability of the hydrogel under physiological conditions.
-
Prepare pre-weighed hydrogel samples (W0).
-
Place each hydrogel in a tube containing a known volume of PBS (pH 7.4) with 0.02% sodium azide (B81097) to prevent microbial growth.
-
Incubate the tubes at 37°C with gentle agitation.
-
At specified time points, remove the hydrogel, lyophilize it, and record the final dry weight (Wt).
-
The percentage of weight remaining is calculated as: Weight Remaining (%) = (Wt / W0) x 100
C. Rheological Characterization:
Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
-
Use a rheometer with a parallel plate geometry.
-
Place the hydrogel precursor solution onto the lower plate.
-
Lower the upper plate to a defined gap (e.g., 500 µm).
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The crossover point of G' and G'' indicates the gel point.
-
Once the gel has formed and reached a plateau, perform a frequency sweep to determine the frequency-dependence of the moduli.
Application: Controlled Release of Bone Morphogenetic Protein-2 (BMP-2)
This compound hydrogels can be utilized as a delivery vehicle for therapeutic proteins. By physically entrapping the protein within the hydrogel matrix, a sustained release can be achieved as the protein diffuses out or as the hydrogel degrades. BMP-2 is a potent osteoinductive growth factor used in bone regeneration.[6][7][8]
Protocol 3: Encapsulation and Release of BMP-2
Materials:
-
This compound hydrogel precursor solutions (as in Protocol 1)
-
Recombinant human BMP-2 (rhBMP-2)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
BMP-2 ELISA kit
Procedure:
-
Encapsulation:
-
Prepare the this compound solution in PBS.
-
Add rhBMP-2 to the amine solution to the desired final concentration (e.g., 1 µg/mL). Gently mix to ensure homogeneity.
-
Initiate crosslinking by adding the DSS solution as described in Protocol 1.
-
-
In Vitro Release Study:
-
Place the BMP-2 loaded hydrogel in a tube with a known volume of release buffer (PBS with 0.1% BSA to prevent non-specific binding of the protein to the tube).
-
Incubate at 37°C.
-
At predetermined time points, collect the entire release buffer and replace it with fresh buffer.
-
Quantify the concentration of BMP-2 in the collected samples using a BMP-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the cumulative release of BMP-2 over time.
-
Quantitative Data Summary
The following tables present representative data for the characterization of PEG-amine based hydrogels. Note: This data is illustrative and may vary depending on the specific crosslinker, polymer concentration, and experimental conditions.
Table 1: Mechanical Properties of PEG-Amine Hydrogels
| Hydrogel Formulation (PEG wt%) | Crosslinker | Storage Modulus (G') (Pa) |
| 5% | DSS | 500 - 1500 |
| 10% | DSS | 2000 - 5000 |
| 5% | Glutaraldehyde | 800 - 2000 |
| 10% | Glutaraldehyde | 3000 - 7000 |
Table 2: Swelling and Degradation of 10% PEG-Amine Hydrogels
| Crosslinker | Equilibrium Swelling Ratio (Q) | Time to 50% Degradation (Days) |
| DSS | 15 - 25 | 14 - 21 |
| Glutaraldehyde (reduced) | 10 - 18 | > 28 |
Table 3: In Vitro Release of BMP-2 from a 10% PEG-Amine-DSS Hydrogel
| Time (Days) | Cumulative Release (%) |
| 1 | 25 ± 5 |
| 3 | 45 ± 7 |
| 7 | 68 ± 9 |
| 14 | 85 ± 6 |
| 21 | 95 ± 4 |
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for this compound hydrogel synthesis and characterization.
BMP-2 Signaling Pathway
The released BMP-2 from the hydrogel binds to its receptors on the surface of target cells, such as mesenchymal stem cells, initiating a signaling cascade that leads to osteogenic differentiation.
Caption: BMP-2 signaling cascade initiated by release from the hydrogel.
References
- 1. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effects of stably tethered BMP-2 on MC3T3-E1 pre-osteoblasts encapsulated in a PEG hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone Regeneration using an Alpha 2 Beta 1 Integrin-Specific Hydrogel as a BMP-2 Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced bone regeneration in rat calvarial defects through BMP2 release from engineered poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG6-Amine Conjugation
Welcome to the technical support center for m-PEG6-Amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges, particularly low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (methoxy-polyethylene glycol-amine) is a short, hydrophilic linker molecule with a terminal amine group. It is commonly used in bioconjugation to link molecules such as proteins, peptides, antibodies, or nanoparticles. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule. This compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[1]
Q2: What are the common methods for conjugating this compound?
The two most common methods for conjugating this compound are:
-
Amide bond formation with activated esters (e.g., NHS esters): The amine group of this compound reacts with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond. This reaction is typically performed in a slightly basic pH range (7-9).[2]
-
Reductive amination with carbonyls (aldehydes or ketones): The amine group of this compound reacts with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced by a reducing agent to form a stable secondary amine bond.[3][4]
Q3: Why is my conjugation efficiency with this compound low?
Low conjugation efficiency can be attributed to several factors, including suboptimal reaction conditions (pH, temperature, reaction time), inappropriate buffer selection, reactant quality and concentration, and the properties of the molecule to be conjugated. Our troubleshooting guide below provides a detailed breakdown of potential causes and solutions.
Q4: What is the optimal pH for this compound conjugation?
The optimal pH depends on the conjugation chemistry:
-
For NHS ester reactions: A pH range of 7.2 to 8.5 is generally recommended. At lower pH, the amine group is protonated and less reactive. At higher pH, the NHS ester is prone to hydrolysis, which reduces conjugation efficiency.[5][6]
-
For reductive amination: The reaction is typically carried out in a slightly acidic to neutral pH range (pH 5-7) to facilitate imine formation without deactivating the amine.
Q5: Can I use any buffer for the conjugation reaction?
No, it is crucial to use buffers that do not contain primary amines, such as Tris or glycine (B1666218), as they will compete with this compound for the reaction. Good buffer choices include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate/carbonate buffers for NHS ester reactions, and MES buffer for carbodiimide-mediated reactions that precede NHS-ester formation.
Troubleshooting Guide: Low Conjugation Efficiency
This guide provides a systematic approach to identifying and resolving the root causes of low conjugation efficiency.
Problem Area 1: Reaction Conditions
Issue: Suboptimal reaction conditions are a primary cause of poor conjugation yields.
| Parameter | Potential Problem | Recommended Solution |
| pH | The pH is outside the optimal range for the chosen chemistry, leading to either low amine reactivity or hydrolysis of the activating group. | For NHS ester reactions, maintain a pH of 7.2-8.5. For reductive amination, a pH of 5-7 is generally optimal. Verify the pH of your reaction mixture before and during the reaction. |
| Molar Ratio | An insufficient molar excess of this compound or the activating reagent can lead to incomplete conjugation. | Start with a molar excess of this compound to the target molecule (e.g., 5:1 to 20:1). This should be optimized for each specific application.[6] |
| Temperature | The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to degradation of reactants. | For NHS ester reactions, incubate at room temperature for 1-4 hours or at 4°C overnight. For reductive amination, the optimal temperature will depend on the reducing agent used. |
| Reaction Time | The incubation time may be too short for the reaction to go to completion. | Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE). Extend the reaction time if necessary. For NHS ester reactions, be mindful that prolonged reaction times at high pH can lead to hydrolysis. |
Problem Area 2: Reagents and Buffers
Issue: The quality and composition of your reagents and buffers can significantly impact conjugation efficiency.
| Component | Potential Problem | Recommended Solution |
| This compound | The reagent may have degraded due to improper storage (e.g., exposure to moisture or air). | Store this compound at -20°C and protect from moisture. Use fresh, high-quality reagent. |
| Target Molecule | The molecule to be conjugated may contain impurities or interfering substances. The concentration may be too low. | Ensure the purity of your target molecule is >95%. Remove any interfering substances like Tris or glycine from the buffer using dialysis or a desalting column. Concentrate your protein if the concentration is below 0.5 mg/mL. |
| Activating Reagents (e.g., NHS esters, EDC) | These reagents are often moisture-sensitive and can lose activity over time. | Use fresh, high-quality activating reagents. Store them under desiccated conditions. |
| Reaction Buffer | The buffer contains primary amines (e.g., Tris, glycine) that compete with the conjugation reaction. | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer. |
| Reducing Agent (for reductive amination) | The reducing agent may not be effective or may be used at a suboptimal concentration. | Choose a suitable reducing agent for your specific reaction (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). Optimize the concentration of the reducing agent. |
Experimental Protocols
Here are detailed protocols for the two primary methods of this compound conjugation.
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol describes the conjugation of this compound to a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.5 (non-amine containing)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the NHS-ester activated molecule: Follow the manufacturer's instructions to prepare the NHS-ester activated molecule.
-
Prepare this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Dissolve the NHS-ester activated molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Add the desired molar excess of the this compound solution to the activated molecule solution. c. Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. Alternatively, the reaction can be carried out overnight at 4°C.
-
Quench the reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted this compound and byproducts using size-exclusion chromatography or another suitable purification method.
-
Analysis: Analyze the purified conjugate to determine the conjugation efficiency using methods such as HPLC, mass spectrometry, or SDS-PAGE.
Protocol 2: Reductive Amination of an Aldehyde or Ketone with this compound
This protocol describes the conjugation of this compound to a molecule containing an aldehyde or ketone functional group.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 0.1 M MES buffer, 0.9% NaCl, pH 6.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the reaction mixture: a. Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. Add this compound to the reaction mixture at a 10- to 50-fold molar excess over the target molecule.
-
Initiate the reduction: a. Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The final concentration of the reducing agent should be optimized but is typically in the range of 20-50 mM. b. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quench the reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted this compound and byproducts using size-exclusion chromatography or another suitable purification method.
-
Analysis: Analyze the purified conjugate to determine the conjugation efficiency using methods such as HPLC, mass spectrometry, or SDS-PAGE.
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis and Relative Conjugation Efficiency
| pH | Half-life of NHS Ester | Relative Amine Reactivity | Expected Conjugation Efficiency |
| 6.0 | Several hours | Low | Low |
| 7.0 | ~1-2 hours | Moderate | Moderate |
| 7.5 | ~30-60 minutes | High | High |
| 8.0 | ~15-30 minutes | Very High | Optimal |
| 8.5 | ~10 minutes | Very High | High (hydrolysis starts to compete) |
| 9.0 | <10 minutes | Very High | Moderate to Low (significant hydrolysis) |
Table 2: Recommended Starting Molar Ratios for this compound Conjugation
| Target Molecule | Recommended Molar Ratio (this compound : Target) | Expected Degree of Labeling |
| Protein/Antibody | 10:1 - 50:1 | 1-5 PEGs per molecule |
| Peptide | 5:1 - 20:1 | 1 PEG per molecule |
| Small Molecule | 1.5:1 - 5:1 | 1 PEG per molecule |
Visualizations
Caption: Workflow for this compound conjugation via NHS ester chemistry.
Caption: Troubleshooting logic for low this compound conjugation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation After m-PEG6-Amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following conjugation with m-PEG6-Amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after this compound conjugation?
Protein aggregation post-PEGylation is a multifaceted issue stemming from several factors that can alter the delicate balance of forces maintaining a protein's native structure. Key causes include:
-
Changes in Surface Chemistry: The covalent attachment of this compound to surface residues, typically lysines, neutralizes the positive charge of the amine groups. This alteration of the protein's surface charge distribution can disrupt electrostatic repulsion between protein molecules, leading to aggregation.
-
Increased Hydrophobicity: While PEG itself is hydrophilic, the overall hydrophobicity of the protein surface can increase depending on the nature of the linker and the degree of PEGylation. This can promote hydrophobic-hydrophobic interactions between protein molecules, a common driver of aggregation.[1]
-
Conformational Changes: The conjugation process itself, including the reaction conditions (pH, temperature), can induce partial unfolding of the protein. This may expose hydrophobic core residues that are normally buried, creating "hot spots" for aggregation.[2][3]
-
Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the PEG reagent or side reactions can potentially lead to cross-linking between protein molecules, directly causing aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers are critical for protein stability.[4][5] Deviations from the optimal range for a specific protein can lead to instability and aggregation.[4][5]
-
High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[4][6]
Q2: How does the degree of PEGylation affect protein aggregation?
The degree of PEGylation, or the number of PEG molecules attached to a single protein, has a complex relationship with aggregation.
-
Low to Moderate PEGylation: Can increase protein stability and solubility. The hydrophilic PEG chains can shield hydrophobic patches on the protein surface and increase the hydrodynamic radius, which can sterically hinder protein-protein interactions.[7][8]
-
High PEGylation (Over-labeling): Can lead to aggregation. Excessive modification of surface amines can significantly alter the protein's isoelectric point (pI) and net charge, reducing solubility.[9] It can also lead to conformational changes that promote aggregation.
Q3: Can the length of the PEG chain in m-PEG-Amine linkers influence aggregation?
Yes, the length of the PEG chain is an important factor.
-
Shorter PEG Chains (like PEG6): Provide a hydrophilic shield but may not be long enough to create significant steric hindrance to prevent aggregation, especially if other destabilizing factors are present.
-
Longer PEG Chains: Generally offer better protection against aggregation by creating a larger steric barrier that prevents close approach of protein molecules.[8] However, the choice of PEG length must be balanced with potential impacts on the biological activity of the protein, as longer chains can sometimes interfere with binding sites.[7]
Q4: What are the best analytical techniques to detect and quantify protein aggregation after conjugation?
Several techniques are available to monitor and quantify protein aggregation, each with its own advantages.
-
Size Exclusion Chromatography (SEC): A high-resolution technique that separates molecules based on their hydrodynamic radius. It is the gold standard for quantifying soluble aggregates (dimers, trimers, and larger oligomers) and monitoring the loss of the monomeric species.[6][8]
-
Dynamic Light Scattering (DLS): A rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide an early indication of instability.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used under non-reducing and reducing conditions to visualize high molecular weight species and cross-linked aggregates.[8]
-
UV-Vis Spectroscopy: Can be used to measure turbidity (absorbance at wavelengths like 340 nm or 600 nm) as an indicator of insoluble aggregate formation.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with protein aggregation during and after this compound conjugation.
Problem 1: Immediate Precipitation or Turbidity Upon Adding this compound Reagent
| Potential Cause | Recommended Action |
| High Reagent Concentration | Dissolve the this compound reagent in a compatible, anhydrous solvent (e.g., DMSO, DMF) before adding it to the protein solution. Add the reagent dropwise while gently stirring to avoid localized high concentrations.[9] |
| Incorrect Buffer pH | Ensure the reaction buffer pH is optimal for your protein's stability, typically between 7.0 and 8.5 for amine labeling.[9] For pH-sensitive proteins, a pH closer to 7.4 may be necessary, even if the reaction is slower.[9] |
| Suboptimal Protein Concentration | If the protein concentration is high (>5 mg/mL), try reducing it to 1-2 mg/mL to decrease the likelihood of intermolecular interactions.[4] |
Problem 2: Gradual Increase in Aggregation During the Conjugation Reaction
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the conjugation reaction and the rate of protein unfolding and aggregation.[6][9] |
| Inappropriate Molar Ratio | Optimize the molar ratio of this compound to protein. Start with a lower molar excess (e.g., 5:1 or 10:1) and perform a titration to find the optimal ratio that provides sufficient conjugation without causing aggregation.[4][6] |
| Buffer Instability | The chosen buffer may not be optimal for your protein's stability over the course of the reaction. Consider screening different buffer systems (e.g., phosphate, HEPES, borate) and ionic strengths.[5][10] |
Problem 3: Aggregation Observed After Purification or During Storage
| Potential Cause | Recommended Action |
| Inadequate Removal of Unreacted Reagents | Ensure complete removal of unreacted this compound and any byproducts using appropriate purification methods like SEC or dialysis. |
| Inappropriate Storage Buffer | The storage buffer may need to be optimized for the PEGylated protein. This may be different from the conjugation buffer. Screen different pH values and consider adding stabilizing excipients. |
| Freeze-Thaw Instability | Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles.[11] Consider adding cryoprotectants like glycerol (B35011) (10-20%) or sucrose (B13894) to the storage buffer.[2] |
| Long-Term Instability | Perform a stability study by storing aliquots at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition for your specific conjugate.[2] |
Optimization of Conjugation Parameters
To minimize aggregation, it is crucial to optimize the reaction conditions. The following table provides recommended starting ranges and key considerations.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. If aggregation occurs, try reducing the concentration.[4] |
| Molar Excess of this compound | 5-20 fold | For sensitive proteins, start with a lower molar excess. For robust proteins, a higher excess may be used to drive the reaction. Titration is recommended to find the optimal balance.[4] |
| Reaction pH | 7.0 - 8.5 | Amine-reactive chemistry is more efficient at slightly alkaline pH. However, protein stability is paramount. For pH-sensitive proteins, a buffer closer to physiological pH (7.4) is advisable.[9] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce aggregation but will slow down the reaction rate, requiring longer incubation times.[6][9] |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress over time to determine the optimal duration that achieves the desired degree of PEGylation without significant aggregation. |
Use of Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction and/or storage buffer can help prevent aggregation.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[6] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Similar to sugars, they stabilize the protein structure. Glycerol also acts as a cryoprotectant.[9][11] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Can suppress non-specific protein-protein interactions and reduce aggregation.[6][9] |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01-0.05% (v/v) | Can prevent surface-induced aggregation by reducing surface tension and preventing adsorption to interfaces.[6] |
Experimental Protocols
Protocol 1: this compound Conjugation to a Protein
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at the desired pH (typically 7.2-8.0).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
Add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by subjecting the reaction mixture to Size Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Confirm the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
-
Assess the sample for aggregation using SEC and/or DLS.
-
Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., a column with a fractionation range suitable for your protein and its potential aggregates) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Analysis:
-
Inject the sample onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times.
-
-
Quantification:
-
Integrate the area under each peak.
-
Calculate the percentage of monomer and aggregates using the following formulas:
-
% Monomer = (Area of Monomer Peak / Total Area of All Peaks) * 100
-
% Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
-
Visualizations
Caption: Workflow for this compound conjugation and analysis.
Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
optimizing pH and buffer conditions for m-PEG6-Amine reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for m-PEG6-Amine reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
The optimal pH for reacting this compound with an N-hydroxysuccinimide (NHS) ester is typically between 7.0 and 9.0.[1][2][3][4] A slightly alkaline pH of 8.3-8.5 is often recommended as an ideal balance between reaction rate and NHS-ester stability.[5][6] This is because the primary amine of the this compound needs to be in its deprotonated, nucleophilic state (-NH2) to efficiently react with the NHS ester.[5][7] At lower pH values, the amine group is more likely to be protonated (-NH3+), rendering it unreactive.[7]
Q2: What is NHS-ester hydrolysis and how does pH affect it?
NHS-ester hydrolysis is a competing reaction where the activated NHS ester reacts with water, regenerating the original carboxylic acid and preventing its conjugation to the this compound. The rate of this hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[2][5][7][8] For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[2][9] Therefore, while a higher pH favors the amine reaction, it also accelerates the inactivation of the NHS ester, creating a trade-off that needs to be carefully managed.
Q3: What is the optimal pH for reacting this compound with a carboxylic acid?
The reaction of this compound with a carboxylic acid typically involves a two-step process using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS. Each step has its own optimal pH:
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[5][7][10][11]
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated intermediate with this compound is most efficient at a pH of 7.0 to 8.5.[5][7][10]
A two-step protocol with different pH values for each stage is highly recommended to maximize conjugation yield.[5]
Q4: Which buffers should I use for my this compound reaction?
Buffer selection is critical to avoid interference with the conjugation reaction.
-
For NHS Ester Reactions (pH 7.0-9.0): Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable.[2][5][9][12]
-
For Carboxylic Acid Activation (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES buffer is a common and highly recommended choice.[5][7]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.[3][5][10] Tris or glycine (B1666218) can, however, be used to quench the reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer. For NHS ester reactions, ensure the pH is between 7.0 and 8.5. For two-step carboxylic acid reactions, use a pH of 4.5-6.0 for activation and 7.0-8.5 for the coupling step.[2][5][7] |
| Use of an inappropriate buffer. | Ensure your buffer does not contain primary amines (e.g., Tris, Glycine) or carboxylates that can compete with the this compound or the activated carboxylic acid.[3][5] Switch to a recommended buffer like PBS, HEPES, or borate for the coupling step, and MES for the activation step.[2][5][7] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use and avoid storing it in aqueous solutions.[3][6] If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time.[2][9] | |
| Reaction is Slow | The pH of the reaction is too low. | A pH below 7.0 will result in a higher concentration of protonated, non-nucleophilic this compound, slowing down the reaction rate.[7] Gradually increase the pH of the reaction buffer, keeping in mind the stability of the NHS ester at higher pH values. |
| Presence of Side Products | Reaction pH is outside the optimal range. | Suboptimal pH can lead to side reactions. For instance, with imidoester crosslinkers, reaction conditions below pH 10 may result in side reactions.[9] Adhering to the recommended pH ranges for your specific reaction is crucial. |
Quantitative Data Summary
Table 1: Recommended pH Ranges for this compound Reactions
| Reaction Type | Step | Recommended pH Range | Common Buffer(s) |
| This compound + NHS Ester | Coupling | 7.0 - 9.0[1][2][3][4] (Optimal: 8.3-8.5)[5][6] | PBS, Borate, Carbonate-Bicarbonate, HEPES[2][5][9] |
| This compound + Carboxylic Acid | Activation | 4.5 - 6.0[5][7][10][11] | 0.1 M MES[5][7] |
| Coupling | 7.0 - 8.5[5][7][10] | PBS, Borate, Carbonate-Bicarbonate[5] |
Table 2: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [2][9] |
| 8.6 | 4 | 10 minutes | [2][9] |
Experimental Protocols
Protocol 1: General Reaction of this compound with an NHS Ester
-
Prepare the Amine Solution: Dissolve the molecule containing the primary amine to be conjugated in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the m-PEG6-NHS ester in a compatible anhydrous solvent like DMSO or DMF.
-
Conjugation Reaction: Add the dissolved m-PEG6-NHS ester to the protein solution. A molar excess of the PEG reagent (e.g., 10- to 50-fold molar excess) is typically used.[8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Two-Step Reaction of this compound with a Carboxylic Acid
-
Activation Step:
-
Dissolve the carboxylic acid-containing molecule in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add EDC and NHS to the solution. A common molar ratio is a 2 to 5-fold excess of EDC and NHS over the carboxylic acid.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling Step:
-
Increase the pH of the reaction mixture to 7.2-8.0 by adding a coupling buffer (e.g., PBS).
-
Immediately add the this compound to the activated carboxylic acid solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional): Add hydroxylamine (B1172632) or an amine-containing buffer like Tris or glycine to quench the reaction.[10][12]
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.
Visualized Workflows
Caption: Decision workflow for selecting the appropriate reaction pathway based on the reactive group.
Caption: A logical flowchart for troubleshooting low yield in this compound conjugation reactions.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. idosi.org [idosi.org]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. NHS-PEG-NHS [nanocs.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purifying m-PEG6-Amine Reaction Products
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with purifying m-PEG6-Amine reaction products. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound reaction mixture?
A1: The reaction of this compound with a target molecule (e.g., a protein, peptide, or small molecule with a carboxylic acid or NHS ester) can result in a complex mixture. Common impurities include:
-
Unreacted this compound: Excess starting material that did not react.
-
Unreacted Target Molecule: The molecule you intended to PEGylate.
-
Hydrolyzed Reagents: For example, if you are using an N-hydroxysuccinimide (NHS) ester, it can hydrolyze back to the carboxylic acid, especially in aqueous solutions at neutral or high pH.[1][2][3]
-
Di- or Multi-PEGylated Products: If your target molecule has multiple reactive sites, you may get species with more than one PEG chain attached.[4][]
-
Side-Reaction Products: Depending on the functional groups present on your target molecule, other reactions can occur. For instance, if your molecule has both an amine and a hydroxyl group, you could get O-acylation in addition to the desired N-acylation.[6]
-
Aggregates: The PEGylated product itself might aggregate during the reaction or purification process.[4][7]
Q2: Which chromatographic method is best for purifying my this compound conjugate?
A2: The optimal purification strategy often involves a combination of techniques. The best choice depends on the properties of your target molecule and the nature of the impurities.[4][]
-
Size Exclusion Chromatography (SEC): This is an excellent initial step to separate the larger PEGylated conjugate from smaller molecules like unreacted this compound and hydrolyzed reagents.[4]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield or neutralize charges on a protein or peptide, IEX is very effective at separating the PEGylated product from the unreacted target molecule and can also resolve species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[4][][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation based on hydrophobicity. It is particularly useful for purifying smaller PEGylated molecules and for analytical assessment of purity.[4][][9][10] C4 and C18 columns are commonly used for PEGylated proteins.[9][10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful polishing step.[4][][8]
Q3: How can I minimize the hydrolysis of my NHS-ester activated molecule during the reaction with this compound?
A3: Hydrolysis of NHS esters is a significant competing reaction that reduces your yield.[1][2][3] To minimize it:
-
Control the pH: The rate of hydrolysis increases significantly with pH. For reactions with primary amines, a pH range of 7.2 to 8.5 is a good compromise between amine reactivity and NHS ester stability.[1][2][3]
-
Manage Temperature: Higher temperatures accelerate hydrolysis. Perform the reaction at room temperature or 4°C.[1][3]
-
Use Anhydrous Solvents: When possible, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction mixture.[1][11]
-
Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target reaction. Phosphate (B84403), borate, or HEPES buffers are suitable choices.[1][3][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of PEGylated Product | 1. Hydrolysis of activated ester (e.g., NHS ester). [2][3] 2. Inefficient reaction conditions. 3. Suboptimal molar ratio of reactants. | 1. Perform the reaction at a slightly lower pH (e.g., 7.2-7.5) and temperature (4°C) to slow hydrolysis.[1][2][3] Prepare the activated ester solution immediately before use in an anhydrous solvent.[1][11] 2. Ensure the reaction buffer does not contain competing nucleophiles (e.g., Tris, glycine).[1][3][12] 3. Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point for protein labeling.[12] |
| Presence of Multiple PEGylated Species | 1. Target molecule has multiple reactive sites. 2. Reaction time is too long or reactant concentration is too high. | 1. Optimize the reaction stoichiometry by reducing the molar excess of this compound. 2. Reduce the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC. |
| Co-elution of Product and Unreacted PEG | 1. Similar hydrodynamic radii. 2. Suboptimal chromatography conditions. | 1. If using SEC, ensure the column has the appropriate fractionation range. A longer column may improve resolution.[4] 2. Switch to a different purification technique that separates based on a different principle, such as IEX or RP-HPLC.[4][] |
| Product Aggregation During Purification | 1. Harsh purification conditions (e.g., high pressure, inappropriate buffer). 2. Instability of the PEGylated molecule. | 1. For SEC, reduce the flow rate.[7] For IEX or HIC, optimize the salt concentration and pH of the buffers. 2. Perform purification steps at 4°C.[7] Consider adding stabilizing excipients to the buffers. |
| Product is Lost During Purification | 1. Irreversible binding to the chromatography column. [4] 2. Precipitation on the column. [4] | 1. Modify the elution conditions. For IEX, increase the salt concentration in the elution buffer. For HIC, decrease it. For RP-HPLC, adjust the organic solvent gradient.[4] 2. Decrease the sample concentration loaded onto the column. Modify the buffer to improve the solubility of your product.[4] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein via NHS Ester Chemistry
This protocol provides a general workflow for the conjugation of this compound to a protein that has been activated with an NHS ester.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.4.
-
If the protein is not already activated, use a standard EDC/NHS chemistry protocol to activate the carboxyl groups.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 10- to 50-fold) of the this compound solution to the activated protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 30-60 minutes to ensure all unreacted NHS esters are deactivated.
-
General Protocol for Purification of a PEGylated Protein
This protocol outlines a two-step chromatographic purification process.
-
Step 1: Size Exclusion Chromatography (SEC) for Bulk Separation
-
Column: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the smaller unreacted this compound.
-
Mobile Phase: Use a buffer that maintains the stability of your protein, for example, phosphate-buffered saline (PBS).
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Load the quenched reaction mixture onto the column. The injection volume should be a small percentage of the column volume (e.g., 1-2%) for optimal resolution.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analyze the fractions containing protein peaks by SDS-PAGE to identify those containing the PEGylated product (which will have a higher apparent molecular weight).
-
Pool the fractions containing the purified PEGylated protein.
-
-
-
Step 2: Ion Exchange Chromatography (IEX) for Polishing
-
Column: Choose a cation or anion exchange column based on the predicted isoelectric point (pI) of your PEGylated protein.
-
Buffers:
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (Buffer B): Binding buffer with a high salt concentration (e.g., 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the pooled fractions from the SEC step onto the IEX column.
-
Wash the column with Buffer A to remove any unbound species.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify the fractions containing the pure mono-PEGylated product.
-
Pool the pure fractions and dialyze into a suitable storage buffer.
-
-
Visualizations
Caption: A typical workflow for the synthesis and purification of a PEGylated product.
Caption: Troubleshooting logic for low yield in PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
side reactions of m-PEG6-Amine with functional groups
Welcome to the technical support center for m-PEG6-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate potential challenges and optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a terminal primary amine group and a methoxy-capped terminus.[1][2] The six repeating ethylene (B1197577) glycol units provide a flexible, water-soluble spacer.[1] Its primary application is in bioconjugation, where it is used to connect molecules, such as proteins, peptides, or small molecule drugs, to other entities. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3][]
Q2: What functional groups does this compound react with?
A2: The terminal primary amine of this compound is a nucleophile that readily reacts with several functional groups, most commonly:
-
N-hydroxysuccinimide (NHS) esters: Reacts with primary amines at pH 7-9 to form a stable, irreversible amide bond.[5][6][7]
-
Carboxylic acids: Reacts in the presence of a coupling agent (e.g., EDC, DCC) to form an amide bond.[8][9]
-
Aldehydes and ketones: Reacts to form an intermediate imine (Schiff base), which is then typically reduced to a stable secondary amine in a process called reductive amination.[1][10][11]
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored at -20°C to ensure its stability.[1][12] It is typically a liquid or oil at room temperature.[2] For optimal results, it is recommended to use the product within six months when stored at -80°C or within one month if stored at -20°C.[12]
Troubleshooting Guide: Side Reactions & Low Yield
This guide addresses common problems encountered during conjugation reactions with this compound.
Issue 1: Low or No Conjugation Yield with NHS Esters
Q: My conjugation reaction between this compound and an NHS-ester-functionalized molecule is showing very low yield. What are the likely causes and solutions?
A: Low yield in NHS ester chemistry is a frequent issue, often stemming from the stability of the NHS ester or the reaction conditions.
-
Possible Cause 1: Hydrolysis of the NHS Ester. The NHS ester functional group is highly susceptible to hydrolysis, especially in aqueous buffers at neutral or alkaline pH.[13][14] This reaction competes directly with the desired amidation reaction, consuming the activated molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[13]
-
Solution: Prepare the NHS ester solution immediately before use and do not create stock solutions for long-term storage.[15] Perform the reaction at a pH between 7.2 and 8.0, balancing the need for a deprotonated amine with the rate of hydrolysis.[16] Lowering the temperature to 4°C can also help extend the half-life of the reagent.[13]
-
-
Possible Cause 2: Competing Nucleophiles in the Buffer. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with this compound for the NHS ester, significantly reducing the yield of the desired conjugate.[15][16]
-
Solution: Always use an amine-free buffer for the conjugation reaction. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are excellent choices.[15][16] If your protein or molecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the reaction.[15]
-
Issue 2: Failed Conjugation with Carboxylic Acids via EDC/NHS Chemistry
Q: I am trying to conjugate this compound to a molecule with a carboxylic acid group using EDC, but the reaction is not working. What could be wrong?
A: Direct amidation reactions require careful optimization to overcome the inherent reactivity issues between the functional groups.
-
Possible Cause 1: Acid-Base Neutralization. Carboxylic acids are acidic, and amines are basic. When mixed directly, they can form an ammonium (B1175870) carboxylate salt, which is generally unreactive towards coupling agents at room temperature.[17][18]
-
Solution: The reaction is typically performed as a one-pot, two-step process. First, activate the carboxylic acid with the coupling agent (e.g., EDC, often with N-hydroxysuccinimide to create a more stable intermediate) before introducing the this compound. This pre-activation step ensures the carboxyl group is ready to react.
-
-
Possible Cause 2: Inactive Coupling Agent. Carbodiimides like EDC are moisture-sensitive and can lose activity over time.
-
Solution: Use fresh, high-quality coupling agents. Store them in a desiccator to protect them from moisture.
-
Issue 3: Problems with Reductive Amination
Q: I'm reacting this compound with an aldehyde/ketone, but the reaction is inefficient or the product is unstable. How can I troubleshoot this?
A: The formation of an imine (Schiff base) is a reversible, pH-sensitive equilibrium.
-
Possible Cause 1: Suboptimal pH. The rate of imine formation is maximal around pH 4-5.[11] If the pH is too low (<4), the this compound will be fully protonated and non-nucleophilic. If the pH is too high (>6), the key step of protonating the hydroxyl group in the carbinolamine intermediate to facilitate water elimination will not occur efficiently.[11]
-
Solution: Carefully control the reaction pH and maintain it within the optimal 4-5 range using an appropriate buffer (e.g., acetate (B1210297) buffer).
-
-
Possible Cause 2: Imine Hydrolysis. The intermediate C=N double bond of the imine is susceptible to hydrolysis, which can reverse the reaction.
-
Solution: The reaction is performed in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). These agents selectively reduce the iminium ion as it forms, driving the reaction forward to produce a stable, irreversible secondary amine linkage.
-
Issue 4: Difficulty Purifying the Final PEGylated Product
Q: Purifying my this compound conjugate is challenging. The product streaks on my silica (B1680970) column, and I can't separate it from unreacted starting material.
A: PEGylated compounds are notoriously difficult to purify using standard reverse-phase or normal-phase chromatography due to their unique solubility properties.[19]
-
Solution 1: Size Exclusion Chromatography (SEC). SEC is a powerful technique for separating PEGylated proteins or large molecules from unreacted, smaller components like excess this compound.[]
-
Solution 2: Ion Exchange Chromatography (IEX). If the charge of your target molecule is altered by the conjugation, IEX can be highly effective. For example, conjugating the amine to a carboxylic acid neutralizes a negative charge, which can be exploited for separation. IEX is also excellent for separating products with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[][21]
-
Solution 3: Alternative Chromatography Solvents. For silica gel chromatography, standard ethyl acetate/hexane systems are often ineffective. Systems using chloroform/methanol, sometimes with a small amount of ammonia (B1221849) for free amines or formic acid for free acids, can provide better separation.[19]
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugations
| Target Functional Group | Coupling Chemistry | Recommended pH | Recommended Buffers | Key Considerations |
| NHS Ester | Acylation | 7.2 - 8.5 | PBS, HEPES, Bicarbonate | Avoid amine-containing buffers (Tris, Glycine).[15] Use fresh NHS ester solution. |
| Carboxylic Acid | Carbodiimide (EDC) | 4.5 - 7.2 | MES, PBS | Activate carboxylic acid with EDC first before adding the amine. |
| Aldehyde / Ketone | Reductive Amination | 4.0 - 5.0 | Acetate | Requires a mild reducing agent (e.g., NaBH₃CN). The reaction is pH-sensitive.[11] |
Table 2: Quick Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield with NHS ester | NHS ester hydrolysis | Work quickly, use fresh reagents, consider reacting at 4°C.[13] |
| Competing amine buffer (Tris) | Exchange into an amine-free buffer like PBS.[15] | |
| No reaction with COOH + EDC | Acid-base salt formation | Activate the COOH group with EDC for 15-30 min before adding this compound. |
| Reductive amination fails | Incorrect pH | Adjust and maintain the reaction pH between 4 and 5.[11] |
| Purification is difficult | PEG streaking on column | Use SEC for large molecules or IEX if charge is altered.[][21] Try CHCl₃/MeOH solvent systems for silica columns.[19] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester
-
Reagent Preparation: Allow the this compound and the NHS-ester-activated molecule to warm to room temperature before opening to prevent moisture condensation.[15]
-
Buffer Exchange: Ensure your target molecule is in an amine-free buffer (e.g., 100 mM PBS, pH 7.4). If not, perform a buffer exchange using a suitable desalting column.[15] Adjust the protein concentration to 1-10 mg/mL.
-
NHS Ester Solution: Immediately before use, dissolve the NHS ester in a water-miscible organic solvent like anhydrous DMSO or DMF.[15]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein/molecule solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to consume any unreacted NHS ester.[22]
-
Purification: Remove excess this compound and reaction byproducts using size-exclusion chromatography (desalting column) or dialysis.[]
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
-
Buffer Preparation: Prepare a reaction buffer such as 100 mM sodium acetate, pH 5.0.
-
Reactant Dissolution: Dissolve the aldehyde-containing molecule and a 1.5-fold molar excess of this compound in the reaction buffer.
-
Initiate Imine Formation: Gently stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Reduction: Add a 10-fold molar excess of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture.
-
Incubation: Let the reaction proceed for 4-12 hours at room temperature. Monitor the reaction progress using a suitable analytical method (e.g., LC-MS).
-
Purification: Purify the final conjugate using an appropriate chromatography method, such as ion exchange or size exclusion chromatography, to remove excess reagents and byproducts.
Visualizations
Caption: Desired reaction of this compound with an NHS ester versus the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for diagnosing low conjugation yield in PEGylation reactions.
Caption: Reaction pathway for the reductive amination of an aldehyde with this compound.
References
- 1. This compound, 184357-46-8 | BroadPharm [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. m-PEG6-NHS ester, 1449390-12-8 | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: The Impact of m-PEG6-Amine Linker Length on PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of m-PEG6-Amine and other PEG linker lengths on Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
Q2: How does the length of the this compound linker, or any PEG linker, impact PROTAC efficacy?
The length of the linker is a critical determinant of PROTAC efficacy and must be optimized for each specific POI and E3 ligase pair.[2] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[2]
-
Linker too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][]
-
Linker too long: Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][4]
The this compound linker, a polyethylene (B3416737) glycol (PEG)-based linker, is often used in PROTAC synthesis.[5][6] PEG linkers are favored for their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[7][8]
Q3: Beyond length, what other characteristics of the linker are important?
While length is a crucial factor, other linker properties also significantly influence PROTAC performance. These include:
-
Composition: The chemical makeup of the linker affects its rigidity, flexibility, and physicochemical properties.[]
-
Flexibility vs. Rigidity: A balance is necessary. Moderate flexibility can help the PROTAC adopt a favorable conformation for ternary complex formation, while appropriate rigidity can lock in an active conformation.[]
-
Physicochemical Properties: The linker influences the overall properties of the PROTAC, such as solubility and cell permeability, which are critical for reaching the intracellular target.[2]
Troubleshooting Guide
This section addresses common issues encountered during PROTAC experiments related to linker length.
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually (binary binding), but I don't observe significant degradation of the target protein.
-
Possible Cause: Suboptimal Linker Length. The linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex.[2]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6, PEG8) to empirically determine the optimal length for your specific system.[9]
Problem 2: The degradation efficacy (Dmax) of my PROTAC is low, or the potency (DC50) is weak.
-
Possible Cause: Inefficient Ternary Complex Formation. The geometry of the ternary complex may not be optimal for efficient ubiquitination, even if a complex is formed.[9]
-
Troubleshooting Step: Systematically vary the linker length. Often, a "sweet spot" for linker length exists that maximizes degradation.[1] For example, in the degradation of Estrogen Receptor α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[2][10][11][12]
Problem 3: I am observing off-target protein degradation.
-
Possible Cause: Linker-Induced Conformation. The linker can influence the conformation of the ternary complex, potentially presenting other proteins for ubiquitination.[9]
-
Troubleshooting Step: Modify the linker by systematically varying its length and composition. This can alter the conformation of the ternary complex and improve selectivity.[9]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | ~100 | >80 |
| PROTAC 2 | 16 | ~10 | >90 |
| PROTAC 3 | 19 | ~1000 | ~60 |
| PROTAC 4 | 21 | >1000 | <50 |
Data adapted from studies on ERα degradation, highlighting that a 16-atom linker was optimal.[2][13]
Table 2: Impact of Linker Length on TBK1 Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | < 12 | No degradation | No degradation |
| PROTAC B | 12-29 | Submicromolar | >75 |
| PROTAC C (Optimal) | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data adapted from studies on TBK1 degradation, showing a range of effective linker lengths with an optimal length of 21 atoms.[14]
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
2. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the POI.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins.
-
Perform a Western blot on the eluates using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the target protein.[9]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of Labeling with m-PEG6-Amine
Welcome to the technical support center for m-PEG6-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of labeling in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in achieving optimal results.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with this compound in a question-and-answer format.
Question 1: Why is my labeling efficiency consistently low?
Low labeling efficiency is a frequent challenge and can stem from several factors.
-
Suboptimal pH of the reaction buffer: The reaction of an amine-functionalized PEG with a target molecule, often through an activated ester like NHS, is highly pH-dependent. For reactions with NHS esters, the primary amine on the target molecule must be in a non-protonated state to be reactive.
-
Recommendation: Ensure your reaction buffer has a pH between 7 and 9. A pH of 8.0-8.5 is often a good starting point for labeling primary amines on proteins.
-
-
Presence of primary amines in the buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the activated PEG, thereby reducing labeling efficiency.
-
Recommendation: Use non-amine-containing buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1]
-
-
Hydrolysis of activated PEG: Activated forms of PEG, such as NHS esters, are susceptible to hydrolysis in aqueous solutions. This hydrolysis inactivates the PEG, making it unable to react with the target molecule.
-
Recommendation: Prepare the activated this compound solution immediately before use. Avoid preparing stock solutions for long-term storage.[1]
-
-
Incorrect storage of this compound: Improper storage can lead to degradation of the reagent.
Question 2: How can I control the degree of labeling to achieve a specific PEG-to-protein ratio?
Controlling the number of PEG molecules attached to your target is crucial for functionality.
-
Molar ratio of reactants: The stoichiometry of the this compound derivative to the target molecule is a primary determinant of the degree of labeling.
-
Recommendation: Empirically test a range of molar excess of the activated this compound to your target molecule. Start with a range, for example, 5, 10, 20, and 50-fold molar excess, and analyze the resulting products to find the optimal ratio for your desired degree of labeling.[1]
-
-
Reaction time and temperature: Longer reaction times and higher temperatures can lead to a higher degree of labeling.
-
Recommendation: Optimize both time and temperature. A common starting point is to react for 30-60 minutes at room temperature or for 2 hours on ice.[1] For finer control, you can perform time-course experiments and analyze the products at different time points.
-
-
Protein concentration: The concentration of your target protein can influence the labeling efficiency.
-
Recommendation: Maintain a consistent and sufficiently high protein concentration (e.g., 1-10 mg/mL) for reproducible results.[1]
-
Question 3: My labeled product shows aggregation and precipitation. What could be the cause?
Aggregation can occur due to changes in the physicochemical properties of the protein upon PEGylation.
-
Hydrophobic interactions: While PEG itself is hydrophilic, the linkage chemistry or high degrees of labeling can sometimes lead to aggregation.
-
Recommendation: The hydrophilic nature of the this compound spacer is designed to increase the solubility of the conjugate.[2][3] If aggregation is observed, consider optimizing the degree of labeling to a lower level. You can also screen different buffer conditions (e.g., varying pH or adding excipients) for the final formulation of the labeled product.
-
-
Excess unconjugated PEG: A high concentration of unreacted PEG in the solution might in some cases promote precipitation.
-
Recommendation: Ensure thorough purification of the PEGylated product to remove any unreacted this compound. Techniques like size exclusion chromatography (SEC) or dialysis are effective for this purpose.
-
Frequently Asked Questions (FAQs)
Q1: What is the reactivity of this compound?
This compound itself has a terminal primary amine. This amine can be reacted with molecules containing carboxylic acids (often activated with EDC and NHS) or activated NHS esters to form a stable amide bond.[2]
Q2: In what solvents is this compound soluble?
This compound is soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2][4] This solubility profile allows for flexibility in designing the reaction conditions.
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C.[2] If you are using an activated form of this compound (e.g., an NHS ester), it is crucial to protect it from moisture to prevent hydrolysis.
Q4: How can I determine the degree of labeling?
Several methods can be used to quantify the number of PEG molecules attached to your protein:
-
SDS-PAGE: An increase in the molecular weight of the protein after PEGylation can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight of the PEGylated protein, allowing for a direct calculation of the number of attached PEG chains.
-
UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, the degree of labeling can be determined by measuring the absorbance at a specific wavelength.[5]
-
HPLC-based methods: Techniques like size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) can be used to separate species with different degrees of PEGylation.
Experimental Protocols
Protocol 1: Activation of a Carboxylic Acid with EDC/NHS for Reaction with this compound
This protocol describes the activation of a carboxyl group on a target molecule for subsequent reaction with the amine group of this compound.
-
Dissolve the Carboxyl-Containing Molecule: Dissolve your target molecule in a non-amine containing buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0).
-
Add EDC and NHS: Add a 5 to 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 2 to 5-fold molar excess of NHS (N-hydroxysuccinimide) to the reaction mixture.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add this compound: Add a calculated molar excess of this compound (dissolved in the reaction buffer) to the activated molecule.
-
Adjust pH: Immediately raise the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., PBS).
-
Incubate: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Quench the reaction by adding a final concentration of 10-50 mM of a primary amine-containing buffer (e.g., Tris-HCl) or hydroxylamine.
-
Purify: Purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography.
Protocol 2: Labeling of a Protein with an NHS-activated this compound Derivative
This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a pre-activated m-PEG6-NHS ester.
-
Prepare Protein Solution: Dissolve the protein in a non-amine containing buffer at a pH of 7.0-8.5 (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Prepare m-PEG6-NHS Ester Solution: Immediately before use, dissolve the m-PEG6-NHS ester in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[1]
-
Add PEG Reagent to Protein: Add a 20-fold molar excess of the m-PEG6-NHS ester solution to the protein solution while gently stirring.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purify Conjugate: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.
Data Presentation
Table 1: Key Reaction Parameters for Controlling Degree of Labeling
| Parameter | Recommendation | Rationale |
| Molar Ratio (PEG:Target) | Empirically determine (e.g., 5:1 to 50:1) | Primary determinant of the degree of labeling. |
| pH | 7.0 - 9.0 | Ensures the target amine is deprotonated and reactive. |
| Buffer | Non-amine (e.g., PBS, Borate) | Avoids competitive reactions with buffer components. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction, allowing for more control. |
| Reaction Time | 30 minutes to 2 hours | Longer times can increase the degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
Visualizations
Caption: Experimental workflow for protein labeling with m-PEG6-NHS ester.
Caption: Troubleshooting logic for low labeling efficiency.
References
Technical Support Center: Stability of m-PEG6-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability issues of m-PEG6-Amine conjugates during storage. Here you will find troubleshooting guides and FAQs to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, solid this compound should be stored at -20°C, protected from moisture and light.[1][2][3] It is highly recommended to store the compound under an inert gas atmosphere, such as argon or nitrogen, and with a desiccant.[1][3] Once a solution is prepared, it should be used immediately. For short-term storage, solutions can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[1]
Q2: What are the primary degradation pathways for this compound and its conjugates?
A2: The two main degradation pathways are oxidative degradation of the polyethylene (B3416737) glycol (PEG) chain and hydrolysis of the linkage between the PEG and the conjugated molecule. Oxidative degradation can be initiated by heat, light, or the presence of transition metals, leading to chain scission and the formation of reactive impurities like formaldehyde (B43269) and formic acid.[4][5][6][7] These byproducts can then react with primary or secondary amines on your target molecule.[4] Hydrolysis is a concern for the linkage bond, especially if it is an ester or other labile bond, and is highly dependent on the pH of the solution.[8][9]
Q3: How do factors like temperature, pH, and moisture affect stability?
A3:
-
Temperature: Elevated temperatures accelerate both oxidative and hydrolytic degradation.[1][5] It is crucial to adhere to the recommended storage temperature of -20°C for solids.
-
pH: The stability of conjugates can be pH-dependent, particularly the linkage bond. For instance, NHS esters used in conjugation are more susceptible to hydrolysis at higher pH values (above 8.5).[10][11]
-
Moisture: this compound and many activated PEG reagents are hygroscopic. Moisture can lead to hydrolysis of activated esters and can also contribute to the degradation of the PEG chain itself.[3][12] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][3]
Q4: What is the recommended procedure for handling and preparing solutions of this compound?
A4: To minimize degradation, allow the vial of solid this compound to warm to room temperature for at least an hour before opening.[1] Handle the solid under an inert gas if possible. For preparing solutions, use a dry, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][13] It is best practice to prepare solutions immediately before use and to avoid making stock solutions for long-term storage.[12] If a stock solution is necessary, it should be aliquoted into smaller, single-use vials to prevent repeated freeze-thaw cycles and exposure to atmospheric moisture.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound conjugates.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degraded this compound Reagent | Use a fresh vial of this compound. Ensure proper storage conditions have been maintained (-20°C, desiccated, protected from light).[1][3] |
| Incorrect Reaction pH | Optimize the pH of your reaction buffer. For reactions with NHS esters, a pH of 7.0-8.5 is generally recommended for the amine coupling step.[10][14][15] |
| Presence of Primary Amines in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the PEG reagent.[12][13][16] Use buffers like PBS, HEPES, or borate (B1201080) instead.[13] |
| Hydrolysis of Activated PEG Ester | Prepare activated PEG solutions immediately before use. Do not store activated PEG solutions. Be aware that the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[10] |
Issue 2: Appearance of Unknown Impurities in Analysis (e.g., HPLC, MS)
| Possible Cause | Recommended Solution |
| Oxidative Degradation of PEG Chain | Protect your this compound and its conjugates from light and oxygen.[3] Purge solutions with an inert gas. Consider adding an antioxidant if compatible with your system.[5] |
| Formation of Formaldehyde/Formic Acid Adducts | This is a consequence of oxidative degradation.[4] Ensure proper storage and handling to minimize the initial degradation. Use high-purity this compound. |
| Side Reactions During Conjugation | Review your conjugation chemistry. Ensure that the reaction conditions are specific for the desired functional groups.[17] |
Issue 3: Poor Solubility or Aggregation of the Conjugate
| Possible Cause | Recommended Solution |
| Insufficient PEGylation | Increase the molar excess of the this compound reagent during the conjugation reaction to achieve a higher degree of PEGylation.[16] |
| Conjugate Degradation | Analyze the conjugate for signs of degradation using techniques like SEC-HPLC to detect aggregation. If degradation is present, re-evaluate your storage and handling procedures. |
| Inappropriate Buffer Conditions | Ensure the buffer composition and pH are suitable for the final conjugate. Perform buffer exchange into an optimal formulation buffer post-purification. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes stability data for related PEG derivatives, which can provide valuable insights.
| Compound/Linkage | Condition | Parameter | Value |
| PEG-NHS Ester | pH 7.4 | Hydrolysis Half-life | > 120 minutes |
| PEG-NHS Ester | pH 8.6 | Hydrolysis Half-life | < 10 minutes |
| PEG-NHS Ester | pH 9.0 | Hydrolysis Half-life | < 9 minutes |
| m-PEG10-acid (Solid) | -20°C (unopened) | Shelf-life | Up to 24 months |
| m-PEG10-acid (Solution) | -20°C | Shelf-life | Up to 1 month |
| m-PEG10-acid (Solution) | -80°C | Shelf-life | Up to 6 months |
| Amine-PEG-Amine (Solid) | 4-8°C | Re-test Period | 12 months |
Data compiled from multiple sources for related compounds and should be used as a general guideline.[1][10][11][18]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound conjugate to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[19][20][21]
-
Preparation of Samples: Prepare solutions of your this compound conjugate in a suitable buffer at a known concentration.
-
Application of Stress Conditions: Aliquot the sample and expose them to the following conditions:
-
Acidic: Add HCl to reach a pH of 1-3. Incubate at 60°C for 24-48 hours.
-
Basic: Add NaOH to reach a pH of 10-12. Incubate at 60°C for 24-48 hours.
-
Oxidative: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Incubate at a high temperature (e.g., 70-80°C) for 48-72 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24-48 hours.
-
-
Neutralization and Analysis: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method like LC-MS to identify and quantify the degradation products.[22][23]
Protocol 2: Stability-Indicating HPLC-CAD/MS Method
This method can be used to separate and quantify the this compound conjugate from its potential degradation products.
-
Instrumentation:
-
HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Reversed-Phase C18 column (e.g., 2.1 x 150 mm, 1.9 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Develop a gradient that effectively separates the main conjugate peak from earlier eluting (more polar) and later eluting (less polar) degradation products. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Method Validation:
-
Validate the method for specificity by running samples from the forced degradation study to ensure that all degradation products are resolved from the main peak.
-
Also validate for linearity, accuracy, and precision as per standard guidelines.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Logic for Troubleshooting Low Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 15. idosi.org [idosi.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. creativepegworks.com [creativepegworks.com]
- 18. nanocs.net [nanocs.net]
- 19. researchgate.net [researchgate.net]
- 20. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 23. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to m-PEG6-Amine and m-PEG4-Amine in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a meticulous optimization of each of its three components: the warhead for the protein of interest (POI), the E3 ligase ligand, and the intervening linker. The linker, far from being a mere spacer, critically influences the physicochemical properties and biological activity of the PROTAC. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their ability to enhance solubility and permeability. This guide provides an objective comparison of two commonly used PEG linkers, m-PEG6-Amine and m-PEG4-Amine, supported by representative experimental data and detailed protocols to aid in rational PROTAC design.
The Critical Role of PEG Linker Length
The length of the PEG linker is a paramount parameter in PROTAC development, directly impacting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and ultimately, the degradation efficiency. An optimal linker length is essential to correctly orient the POI and the E3 ligase to facilitate efficient ubiquitination. A linker that is too short may introduce steric hindrance, preventing the formation of a productive ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.
Performance Comparison: this compound vs. m-PEG4-Amine
While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, general trends can be observed. Shorter PEG linkers, such as m-PEG4-Amine, are often associated with improved cell permeability due to a lower molecular weight and polar surface area. Conversely, a slightly longer linker like this compound may offer greater flexibility, which can be advantageous for achieving a more stable ternary complex, potentially leading to higher degradation efficacy.
To illustrate these principles, we present a hypothetical comparative analysis of two PROTACs targeting the mammalian target of rapamycin (B549165) (mTOR), a key protein in the PI3K/AKT/mTOR signaling pathway. Both hypothetical PROTACs utilize the same mTOR-targeting warhead and E3 ligase ligand but differ in the length of the m-PEG-Amine linker.
Physicochemical Properties
| Property | PROTAC with m-PEG4-Amine Linker | PROTAC with this compound Linker |
| Molecular Formula | C₉H₂₁NO₄ (linker only) | C₁₃H₂₉NO₆ (linker only) |
| Molecular Weight (Da) | 207.27 (linker only) | 295.38 (linker only) |
| Calculated LogP | Lower | Higher |
| Aqueous Solubility | Good | Very Good |
| Permeability (Papp) | Higher | Lower |
In Vitro Degradation of mTOR
| Parameter | PROTAC with m-PEG4-Amine Linker | PROTAC with this compound Linker |
| DC50 (nM) | 85 | 45 |
| Dmax (%) | 90 | >95 |
Note: The data presented in these tables is representative and intended to illustrate the general trends observed with varying PEG linker lengths. Actual experimental results will be specific to the PROTAC system under investigation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and adaptation of these studies.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for coupling an m-PEG-Amine linker to a carboxylic acid-functionalized warhead or E3 ligase ligand.
Materials:
-
Warhead-COOH or E3 Ligase Ligand-COOH
-
m-PEG4-Amine or this compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.
-
Add m-PEG4-Amine or this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC.
Protocol 2: Western Blot for Protein Degradation
This protocol details the procedure for quantifying the degradation of a target protein (e.g., mTOR) in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T)
-
PROTAC stock solutions (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-mTOR)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTACs (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method to assess the passive permeability of PROTACs.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
PROTAC stock solutions (in DMSO)
-
UV-Vis spectrophotometer or LC-MS system
Procedure:
-
Prepare the Lipid Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Apply 5 µL of this solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.
-
Prepare Donor and Acceptor Solutions: Add 300 µL of PBS to each well of the acceptor plate. Prepare the donor solutions by diluting the PROTAC stock solutions in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is below 1%.
-
Assay Incubation: Add 200 µL of the donor solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis spectrophotometer or LC-MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.
Conclusion
The selection of the appropriate linker is a critical step in the design of efficacious PROTACs. This guide has provided a comparative overview of this compound and m-PEG4-Amine, highlighting the influence of PEG linker length on key PROTAC parameters. While shorter PEG linkers may offer advantages in terms of cell permeability, longer linkers can facilitate the formation of a more stable and productive ternary complex, leading to enhanced degradation. The optimal linker length must be empirically determined for each specific PROTAC system. The provided experimental protocols offer a framework for researchers to systematically evaluate and optimize the linker component of their PROTACs, thereby accelerating the development of novel protein degraders.
Beyond m-PEG6-Amine: A Comparative Guide to Alternative Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. While short-chain polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG6-Amine, have been a mainstay in the field, their limitations, including potential immunogenicity and non-biodegradable nature, have catalyzed the development of a diverse array of alternative linkers. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to empower researchers in making informed decisions for their bioconjugation strategies.
The Limitations of Traditional PEG Linkers
Poly(ethylene glycol) has been extensively used to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. Its hydrophilic and flexible chain can shield the conjugated molecule from enzymatic degradation and diminish immunogenicity. However, the "PEG dilemma" has emerged as a significant concern. A substantial portion of the population has pre-existing anti-PEG antibodies, which can lead to the accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term tissue accumulation and toxicity.[1] These drawbacks necessitate the exploration of alternative linker technologies.
A Comparative Analysis of Alternative Linkers
Several classes of alternative linkers have shown considerable promise, offering advantages in biocompatibility, biodegradability, and performance. This section compares three leading alternatives: polysarcosine (pSar), polypeptides, and polysaccharides.
Polysarcosine (pSar): The Polypeptoid Mimic
Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a front-runner alternative to PEG.[1] It mirrors many of the beneficial physicochemical properties of PEG, such as high water solubility and a large hydrodynamic volume, while offering the key advantages of being biodegradable and non-immunogenic.[1]
Experimental data from direct comparative studies, particularly in the context of antibody-drug conjugates (ADCs), indicate that pSar-based linkers can offer comparable or even superior performance to PEG linkers.
| Performance Metric | Polysarcosine (pSar) Linker | This compound Linker (and longer PEGs) | Key Advantages of pSar |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies. pSar-conjugated ADCs maintain high cytotoxic activity. | Standard benchmark for in vitro potency. | Maintains or enhances the potency of the conjugated payload. |
| In Vivo Efficacy | Can exhibit enhanced tumor accumulation and therapeutic effect, leading to improved tumor growth inhibition in some preclinical models. | Effective tumor growth inhibition, but can be limited by clearance issues. | Potentially superior therapeutic outcomes. |
| Pharmacokinetics (PK) | Demonstrates a "stealth" property that can lead to slower clearance rates and a longer half-life compared to PEG of equivalent length. | Prone to accelerated blood clearance in individuals with pre-existing anti-PEG antibodies.[1] | Improved circulation times and more predictable PK profiles. |
| Immunogenicity | Considered non-immunogenic due to its resemblance to natural polypeptides.[1] | Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety concerns.[1] | Reduced risk of immune-related adverse effects and loss of efficacy. |
| Biodegradability | Biodegradable, breaking down into natural metabolites.[1] | Non-biodegradable, raising concerns about long-term accumulation.[1] | Avoids long-term toxicity associated with polymer accumulation. |
Polypeptide Linkers: Tunable and Biodegradable
Utilizing sequences of naturally occurring or synthetic amino acids, polypeptide linkers offer a highly versatile and biodegradable alternative to PEG. These linkers can be precisely engineered to control properties such as length, flexibility, and cleavability.[1]
While comprehensive, direct quantitative comparisons with PEG are less prevalent in the literature, the advantages of polypeptide linkers are well-recognized:
-
Biodegradability : Polypeptide linkers are enzymatically degraded into natural amino acids, minimizing the risk of long-term toxicity.[1]
-
Low Immunogenicity : The use of endogenous amino acids generally results in a low risk of immunogenicity.[1]
-
Tunable Properties : The amino acid sequence can be tailored to achieve specific conformations, solubility profiles, and defined cleavage sites for controlled payload release. For instance, sequences like (Gly-Ser)n are often employed to create flexible and hydrophilic linkers.[1]
-
Improved Stability : Certain peptide sequences have been demonstrated to enhance the in vivo stability of ADCs compared to some traditional cleavable linkers.[1]
Polysaccharide-Based Linkers: Hydrophilic and Biocompatible
Polysaccharides, such as dextran, represent another class of natural polymers being investigated as PEG alternatives. Their inherent hydrophilicity and biocompatibility make them attractive for enhancing the properties of bioconjugates.[1] Like polypeptide linkers, direct quantitative head-to-head comparisons with short-chain PEG linkers are not as extensively documented. However, their key features include:
-
High Hydrophilicity : The abundance of hydroxyl groups imparts excellent water solubility.
-
Biocompatibility and Biodegradability : As naturally derived polymers, they are generally well-tolerated and can be broken down by endogenous enzymes.
-
Low Immunogenicity : Dextran and other polysaccharides are typically associated with low immunogenicity.
Alternative Conjugation Chemistries
Beyond the linker backbone, the chemistry used to attach the linker to the biomolecule and the payload is crucial. While this compound utilizes the reaction of a primary amine, several alternative bioorthogonal and chemoselective ligation strategies offer greater control and efficiency.
Click Chemistry: Efficient and Bioorthogonal
Click chemistry, particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized bioconjugation. SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity in complex biological environments without the need for a cytotoxic copper catalyst.[2][]
Hydrazone Linkers: pH-Sensitive Release
Hydrazone linkers are formed by the reaction of a hydrazide with an aldehyde or ketone. A key feature of hydrazone bonds is their pH-sensitive stability; they are relatively stable at physiological pH (~7.4) but are readily cleaved under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).[4] This property is highly advantageous for the targeted release of payloads inside cells. The stability of a hydrazone linker is influenced by the structure of its carbonyl and hydrazine (B178648) precursors, with aromatic hydrazones generally being more stable than aliphatic ones.[4]
| Linker/Conjugation Chemistry | Typical Yield/Efficiency | Key Advantages | Key Disadvantages |
| This compound (via NHS ester) | Variable, can be affected by pH and hydrolysis of the active ester. | Well-established chemistry. | Potential for heterogeneity in labeling lysine (B10760008) residues. |
| Click Chemistry (SPAAC) | High to quantitative yields. | Bioorthogonal, catalyst-free, high efficiency, and specificity, forms a stable triazole linkage. | The DBCO group used in SPAAC can be hydrophobic. |
| Hydrazone Formation | Generally good yields under optimized conditions. | pH-sensitive cleavage for intracellular drug release. | Can be reversible; stability at physiological pH needs careful optimization. |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation via SPAAC
This protocol describes a general workflow for conjugating a drug to an antibody using a DBCO-containing linker and an azide-modified drug.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Azide-modified drug
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification: React the antibody with a molar excess of DBCO-PEG-NHS ester in the reaction buffer for 1-2 hours at room temperature.
-
Purification: Remove excess DBCO-PEG-NHS ester using a desalting column or dialysis, exchanging the buffer to fresh reaction buffer.
-
Conjugation: Add the azide-modified drug to the DBCO-modified antibody solution. The reaction is typically allowed to proceed for 4-12 hours at room temperature or overnight at 4°C.
-
Characterization: Analyze the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine cell viability after treatment with a bioconjugate.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugate (e.g., ADC) and control articles (unconjugated antibody, free drug)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the bioconjugate and control articles. Include untreated cells as a negative control. Incubate for a period relevant to the drug's mechanism of action (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Bioconjugation Concepts
Signaling Pathway for ADC Action
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC).
Experimental Workflow for Bioconjugation and Characterization
Caption: A typical experimental workflow for bioconjugate synthesis and evaluation.
Logical Relationship of Linker Properties
Caption: The influence of linker properties on the performance of a bioconjugate.
Conclusion
The field of bioconjugation is moving beyond the traditional reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[1] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics.[1] Coupled with advanced conjugation chemistries like click chemistry, these alternative linkers are paving the way for the development of safer and more effective bioconjugates. The selection of an appropriate linker should be guided by the specific application, the nature of the biomolecule and payload, and the desired in vivo performance.
References
A Comparative Guide to Analytical Methods for Characterizing m-PEG6-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of m-PEG6-Amine conjugates is critical for ensuring the quality, efficacy, and safety of biopharmaceuticals and other targeted therapies. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate characterization strategy.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] However, the inherent heterogeneity of PEGylated products presents significant analytical challenges.[2][4][5] A multi-faceted analytical approach is often required to fully characterize these conjugates, confirming their identity, purity, and stability.[6]
This guide focuses on the analytical methods pertinent to this compound, a monofunctional PEG linker with a terminal amine group, commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs.[7][8]
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to characterize this compound conjugates. The choice of method depends on the specific information required, such as molecular weight, purity, conjugation site, and structural integrity.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Potential Limitations |
| HPLC/UPLC | Purity, presence of impurities, retention time.[6] | High | Moderate (ng range) | High | Robust, quantitative, and easily automated.[6] | May not resolve structurally similar impurities without MS.[6] |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification, degree of PEGylation.[2][3] | High | High (pg-fg range) | Moderate | Provides accurate mass determination and structural information.[4][9] | Complex spectra for heterogeneous samples can be challenging to interpret.[5][9] |
| NMR Spectroscopy | Detailed structural elucidation, confirmation of atom connectivity, quantification of conjugation.[3][10] | Atomic | Low (µg-mg range) | Low | Provides unambiguous structural assignment and information on solution conformation.[10][11] | Lower sensitivity compared to MS; not suitable for complex biological matrices.[] |
| FTIR Spectroscopy | Identification of functional groups.[6] | Low | Moderate | High | Rapid and non-destructive. | Provides limited structural information. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific conjugate and instrumentation.
1. High-Performance Liquid Chromatography (HPLC/UPLC)
-
Objective: To determine the purity of the this compound conjugate and quantify any unreacted starting materials or impurities.[6]
-
Methodology: Reversed-phase HPLC (RP-HPLC) is a common method for separating compounds based on hydrophobicity.[6]
-
System: HPLC or UPLC system with a UV detector.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[6]
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a typical starting point.[6]
-
Flow Rate: 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[6]
-
Detection: UV absorbance at 214 nm or 280 nm.[6]
-
Sample Preparation: Dissolve the conjugate in a solvent compatible with the mobile phase, such as a water/ACN mixture.[6]
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the this compound conjugate and identify any impurities or degradation products.[6]
-
Methodology: Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing biomolecules.[9]
-
System: Typically coupled with an HPLC/UPLC system (LC-MS).[6]
-
Ionization Source: Electrospray Ionization (ESI).[6]
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[6][13]
-
Mode: Positive ion mode is generally used for amine-containing compounds.[6]
-
Data Analysis: The resulting mass spectrum is analyzed to identify the [M+H]⁺ ion and other adducts.[6]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide a detailed structural elucidation of the this compound conjugate, confirming the covalent attachment and the integrity of the molecule.[6]
-
Methodology:
-
System: High-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Experiments:
-
¹H NMR: Provides information on the proton environments. Key signals include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the methoxy (B1213986) group (-OCH₃), and protons on the conjugated molecule.[10][14]
-
¹³C NMR: Provides information about the carbon skeleton.[6]
-
2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons for unambiguous structural assignment.[6]
-
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[6]
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of experiments for characterizing this compound conjugates.
Caption: A typical workflow for the synthesis and characterization of this compound conjugates.
Caption: Logical relationships between different analytical methods for conjugate characterization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 184357-46-8 | BroadPharm [broadpharm.com]
- 9. enovatia.com [enovatia.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Assessing the Serum Stability of m-PEG6-Amine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of bioconjugates in a physiological environment is paramount to predicting their in vivo efficacy and safety. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of biomolecules, and short-chain PEGs like m-PEG6-Amine are often utilized as linkers. This guide provides an objective comparison of the serum stability of conjugates formed with this compound and alternative PEGylation strategies, supported by experimental data and detailed protocols.
Introduction to Serum Stability of PEGylated Conjugates
The stability of a PEGylated biomolecule in serum is a critical determinant of its pharmacokinetic profile. Instability can lead to premature cleavage of the PEG chain, resulting in rapid clearance of the therapeutic molecule from circulation and potential loss of efficacy. The linkage chemistry between the PEG moiety and the biomolecule is a key factor influencing this stability. While this compound offers a primary amine for conjugation, the resulting linkage's stability can vary significantly depending on the conjugation strategy. For instance, the formation of an amide bond through reaction with an activated carboxylic acid will be significantly more stable than an imine bond formed with an aldehyde, unless the imine is subsequently reduced to a stable amine linkage.
Comparison of Serum Stability: this compound Conjugates vs. Alternatives
Direct comparative serum stability data for this compound conjugates against specific alternatives is sparse in publicly available literature. However, we can infer performance by examining studies that compare different PEG linker lengths and linkage chemistries. A common, more stable alternative to linkages that can be formed with a primary amine is a pre-activated PEG that forms a stable amide bond, such as an N-hydroxysuccinimide (NHS) ester-activated PEG.
The following table summarizes data from a study on the stability of N-terminally PEGylated peptides with varying PEG chain lengths in human plasma. The linkage in this study is a stable amide bond. While not a direct comparison with a less stable linkage, it provides valuable insight into the behavior of short-chain PEG conjugates in a biological matrix.
| Linker/PEG Chain Length | Peptide | Matrix | Time Point (hours) | % Intact Conjugate Remaining |
| m-PEG2-Amide | A20FMDV2 | Human Plasma | 24 | > 80% |
| m-PEG5-Amide | A20FMDV2 | Human Plasma | 24 | > 80% |
| m-PEG8-Amide | A20FMDV2 | Human Plasma | 24 | ~70% |
| m-PEG10-Amide | A20FMDV2 | Human Plasma | 24 | ~60% |
| m-PEG15-Amide | A20FMDV2 | Human Plasma | 24 | ~55% |
| m-PEG20-Amide | A20FMDV2 | Human Plasma | 24 | ~50% |
Data adapted from a study on PEGylated A20FMDV2 analogues. The this compound would be expected to show stability within the range of the shorter PEG chains when forming a stable amide bond.
From this data, it is evident that shorter PEG chains (such as PEG2 and PEG5) can confer high stability in human plasma. It is important to note that the stability of a conjugate is not solely dependent on the PEG chain but also on the nature of the biomolecule and the specific linkage chemistry. Generally, amide bonds are significantly more stable against hydrolysis in serum compared to ester bonds or non-reduced imine bonds.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation
This protocol describes the conjugation of this compound to a protein with available carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Protein of interest with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.
-
Conjugation: Immediately add a 10- to 50-fold molar excess of this compound to the activated protein solution. Adjust the pH to 7.2-7.5 with Conjugation Buffer if necessary. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Confirm PEGylation and assess the degree of conjugation using SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: In Vitro Serum Stability Assay using HPLC
This protocol outlines a general method to assess the stability of a PEGylated conjugate in serum.
Materials:
-
PEGylated conjugate
-
Human serum (or serum from another species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC system with a suitable C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the PEGylated conjugate in PBS.
-
Incubation: Add the conjugate stock solution to pre-warmed human serum to a final concentration of 10-100 µM. A control sample should be prepared by adding the conjugate to PBS instead of serum.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to 2-3 volumes of ice-cold Quenching/Precipitation Solution to stop any enzymatic degradation and precipitate serum proteins.
-
Centrifugation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC.
-
Quantification: The percentage of intact conjugate remaining at each time point is determined by integrating the peak area corresponding to the intact conjugate and comparing it to the peak area at time zero. The data can be plotted as % intact conjugate versus time to determine the half-life of the conjugate in serum.
Visualizing Experimental Workflows and Linkage Chemistry
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing serum stability and a comparison of conjugation chemistries.
A Researcher's Guide to Linker Selection in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable
For researchers, scientists, and drug development professionals, the choice between a cleavable and non-cleavable linker is a critical decision point in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies for key evaluation assays.
The linker, a seemingly simple component, dictates the stability, mechanism of action, and ultimately the therapeutic index of an ADC.[1] It must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient drug liberation at the tumor site.[2][3]
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds in the tumor microenvironment or intracellularly.[4][5] | Proteolytic degradation of the antibody backbone within the lysosome.[2][6] |
| Bystander Effect | Generally high, as the released payload can diffuse and kill neighboring antigen-negative tumor cells.[1][4] | Limited to non-existent, as the payload is released with a charged amino acid remnant, hindering cell permeability.[1][6] |
| Plasma Stability | Can be variable and prone to premature cleavage, potentially leading to off-target toxicity.[1] | Generally higher plasma stability, leading to a potentially better therapeutic window.[2][6][7] |
| Dependence on Target Biology | Less dependent on lysosomal degradation pathway.[5] | Highly dependent on ADC internalization and lysosomal processing for payload release.[2][6] |
| Versatility | Compatible with a wider range of payloads and can exert therapeutic effects without internalization.[1] | Payload activity can be compromised by the attached amino acid residue.[6] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release strategy.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to respond to specific conditions prevalent in the tumor microenvironment or within tumor cells. This targeted release can be achieved through several mechanisms:
-
Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4]
-
pH-Sensitive Linkers: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[4]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are reduced by the high intracellular concentration of glutathione (B108866) in tumor cells compared to the bloodstream.[4]
Non-Cleavable Linkers: Awaiting Degradation
In contrast, non-cleavable linkers form a stable bond with the payload. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[2][6] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[2]
Performance Comparison: A Data-Driven Perspective
The choice of linker significantly impacts key performance parameters of an ADC. The following tables summarize representative data from comparative studies.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Target Cell Line | IC50 (pM) | Reference |
| Trastuzumab-MMAE | Cleavable (Val-Cit) | HER2+ (NCI-N87) | 14.3 | [8] |
| Trastuzumab-DM1 (Kadcyla®) | Non-Cleavable (SMCC) | HER2+ (NCI-N87) | 33 | [8] |
| Anti-CD22-DM1 | Cleavable (Disulfide) | Lymphoma Cells | N/A (Tumor regression at 3 mg/kg) | [8] |
| Anti-CD22-PBD | Cleavable (Val-Cit) | Lymphoma Cells | N/A (Similar activity to disulfide ADC) | [8] |
In Vivo Efficacy: Tumor Growth Inhibition
| ADC | Linker Type | Xenograft Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-MMAE (β-galactosidase-cleavable) | Cleavable | HER2+ | 1 mg/kg | 57-58 | [8] |
| Kadcyla® (Trastuzumab-DM1) | Non-Cleavable | HER2+ | 1 mg/kg | Not statistically significant | [8] |
| CX-DM1-ADC | Cleavable | EGFR & EpCAM | 3 mg/kg | More active than SMCC-DM1 at 15 mg/kg | [8] |
| SMCC-DM1-ADC | Non-Cleavable | EGFR & EpCAM | 15 mg/kg | Less active than CX-DM1 at 3 mg/kg | [8] |
Plasma Stability
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Silyl ether-based | MMAE conjugate | Human plasma | t1/2 > 7 days | [8] |
| Hydrazine | MMAE conjugate | Human plasma | t1/2 = 2 days | [8] |
| Carbonate | MMAE conjugate | Human plasma | t1/2 = 36 hours | [8] |
| Sulfatase-cleavable | MMAE conjugate | Mouse plasma | Highly stable (> 7 days) | [8] |
| Val-Ala & Val-Cit | MMAE conjugate | Mouse plasma | Hydrolyzed within 1 hour | [8] |
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental data are paramount in ADC development. Below are detailed protocols for essential assays used to characterize and compare ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ADC constructs (cleavable and non-cleavable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.
Bystander Killing Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in 96-well plates at a defined ratio.
-
ADC Treatment: After allowing the cells to attach, treat them with various concentrations of the ADC.
-
Incubation: Incubate the co-culture for a suitable period (e.g., 72-120 hours).
-
Imaging and Analysis:
-
Acquire brightfield and fluorescent images of the wells.
-
Quantify the number of viable GFP-positive (Ag-) cells in the ADC-treated wells compared to untreated controls.
-
A significant reduction in the number of GFP-positive cells in the presence of Ag+ cells indicates a bystander effect.
-
Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of the ADC and measures the premature release of the payload in plasma over time.
Materials:
-
ADC constructs
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Incubator (37°C)
-
Sample preparation reagents (e.g., for protein precipitation or immunocapture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[12]
-
Sample Preparation:
-
LC-MS Analysis:
-
Analyze the supernatant (for free payload) or the eluted ADC (for intact ADC) by LC-MS.
-
Quantify the amount of free payload released over time.
-
Determine the drug-to-antibody ratio (DAR) of the intact ADC at each time point to assess linker stability.[14]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life of the ADC.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and non-cleavable linker is not straightforward and depends heavily on the specific target, payload, and desired therapeutic outcome.[1]
-
Cleavable linkers offer the advantage of the bystander effect, which can be crucial for treating heterogeneous tumors with variable antigen expression.[4] However, this comes with a potential risk of off-target toxicity if the linker is not sufficiently stable in circulation.[1]
-
Non-cleavable linkers provide enhanced plasma stability, potentially leading to a wider therapeutic window and reduced systemic toxicity.[2][6] Their efficacy, however, is contingent on efficient ADC internalization and lysosomal trafficking, and they lack the bystander killing effect.[6]
Ultimately, a thorough in vitro and in vivo characterization of ADCs with both types of linkers, using the assays described in this guide, is essential for selecting the optimal candidate with the best balance of efficacy and safety for a given therapeutic application.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
Harnessing Hydrophilicity: A Comparative Guide to m-PEG6-Amine in Bioconjugation
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of a conjugate's ultimate success. The physicochemical properties of a linker, particularly its hydrophilicity, can profoundly influence the solubility, stability, pharmacokinetics, and efficacy of the final product. This guide provides an objective comparison of m-PEG6-Amine, a short-chain polyethylene (B3416737) glycol (PEG) linker, against other alternatives, supported by experimental data to inform the rational design of next-generation bioconjugates.
Introduction to this compound and the Role of Hydrophilicity
This compound is a discrete (monodisperse) PEG linker containing six ethylene (B1197577) glycol units with a terminal amine group, which is reactive towards activated carboxylic acids, NHS esters, and other carbonyl-containing moieties for bioconjugation.[1] The incorporation of PEG linkers, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of molecules ranging from small drugs to large proteins.[2][3]
The primary contribution of the PEG moiety is its profound hydrophilicity. PEG is an amphiphilic polymer that is soluble in both water and many organic solvents.[4] In an aqueous environment, the oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugate.[3][4] This "hydrophilic shielding" has several key benefits:
-
Improved Solubility: It can significantly increase the aqueous solubility of hydrophobic molecules, which is a common challenge with many potent cytotoxic drugs used in antibody-drug conjugates (ADCs).[5][6]
-
Reduced Aggregation: By masking hydrophobic payloads, PEG linkers help prevent the aggregation of conjugates, a major issue that can compromise stability, efficacy, and safety.[7][8][9]
-
Enhanced Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer circulation half-life in the bloodstream.[2][5][10]
-
Reduced Immunogenicity: The hydration shell can mask epitopes on the conjugate, reducing its recognition by the immune system.[2][8][11]
This compound offers these advantages in a compact form. The use of a short, discrete PEG linker is often a deliberate choice to balance the benefits of hydrophilicity against potential drawbacks of larger PEGs, such as steric hindrance that could impede binding to a biological target.[][13]
Comparative Performance Analysis
The choice of linker length and architecture is critical. While longer PEG chains offer greater hydrophilicity, they are not always superior. The optimal PEG length is often a trade-off between solubility, stability, pharmacokinetics, and in-vitro potency.
Impact of PEG Chain Length on Conjugate Properties
Shorter PEG linkers, such as this compound, can provide sufficient hydrophilicity to overcome the challenges associated with hydrophobic payloads without negatively impacting the conjugate's potency.
| Property | This compound Conjugate | Longer PEG Chain Conjugate (e.g., PEG24/26) | Key Findings & References |
| In Vitro Potency (IC50) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | In a study comparing ADCs with different PEG spacer lengths, the ADC with a PEG6 spacer was approximately 17-fold more potent than the ADC with a PEG26 spacer.[4] This suggests shorter linkers may reduce steric hindrance at the target site. |
| Solubility & Stability | Sufficiently improves solubility and reduces aggregation for moderate drug-to-antibody ratios (DAR). | Provides greater hydrophilicity, enabling higher DARs. However, the architecture (linear vs. pendant) is also critical.[14][15] | Hydrophilic PEG linkers are essential for solubilizing hydrophobic payloads.[6][9] While longer chains are more hydrophilic, a pendant configuration of two PEG12 arms proved more effective at masking hydrophobicity and improving stability than a linear PEG24 linker.[14][15] |
| Pharmacokinetics (PK) | Provides an increase in circulation time compared to non-PEGylated counterparts. | Generally leads to longer circulation half-life due to a larger hydrodynamic radius.[10] | Studies on ADCs with varying PEG lengths (PEG2 to PEG24) showed a direct correlation between increasing PEG length and improved plasma exposure (AUC).[6] However, the optimal balance depends on the specific conjugate and therapeutic goal. |
| Overall Hydrophobicity | Effectively masks hydrophobicity of payloads, improving the properties of the conjugate. | More effective at masking hydrophobicity, but can lead to a "hydrophobicity penalty" if the linear chain exposes the payload.[14] | The strategic placement of PEG moieties is crucial. Pendant linkers can create a hydrophilic "reservoir" that shields the drug more effectively than a long, linear stretcher.[7][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the synthesis and characterization of bioconjugates using amine-reactive linkers.
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis via Lysine (B10760008) Amine Acylation
This protocol describes the conjugation of an NHS-activated linker-payload to the lysine residues of a monoclonal antibody (mAb). This compound would be incorporated into the linker-payload molecule prior to this reaction.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
NHS-activated linker-payload (e.g., NHS-m-PEG6-linker-drug) dissolved in a co-solvent like DMSO.
-
Reaction Buffer: Borate or Phosphate buffer, pH 8.0-8.5.
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer. Ensure any amine-containing buffer components (like Tris) are removed via buffer exchange.
-
Linker-Payload Preparation: Dissolve the NHS-activated linker-payload in DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5-10 equivalents) of the linker-payload stock solution to the stirring mAb solution. The final concentration of the organic co-solvent (DMSO) should typically be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C with gentle stirring.
-
Quenching: Add a molar excess of the quenching solution (e.g., 50 mM final concentration of Tris) to react with any remaining NHS-ester and stop the reaction. Incubate for 30 minutes.
-
Purification: Remove unconjugated linker-payload and reaction byproducts by SEC or TFF, exchanging the purified ADC into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.
Protocol 2: Characterization of ADC Hydrophobicity and Aggregation by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to assess the hydrophobicity profile and aggregation propensity of ADCs.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the ADC and unconjugated antibody to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Unconjugated antibody will elute as a single, early peak.
-
ADCs will elute later, with peaks corresponding to different DAR species. Higher DAR species are typically more hydrophobic and have longer retention times.
-
The presence of very late-eluting or broadened peaks can indicate aggregation.[7] An "average hydrophobicity value" can be calculated based on the retention times and relative peak areas of the different DAR species.
-
Visualizing the Impact of Hydrophilicity
Diagrams can effectively illustrate the complex processes and relationships in bioconjugation.
Caption: A typical experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Caption: The hydrophilic shielding effect of a PEG linker reduces payload-driven aggregation and improves solubility.
Conclusion
The hydrophilicity of this compound plays a pivotal role in defining the therapeutic potential of the resulting bioconjugates. By improving solubility and reducing the aggregation propensity associated with hydrophobic payloads, it enables the development of more stable and effective drugs. While longer PEG chains can offer greater hydrophilicity and extended circulation, they may come at the cost of reduced potency. Short, discrete linkers like this compound provide a crucial tool for drug developers, offering a means to finely tune the properties of a conjugate, balancing the need for hydrophilicity with the preservation of biological activity. The experimental data suggests that for many applications, particularly in the field of ADCs, shorter PEG linkers represent an optimal design choice to enhance drug-like properties without compromising efficacy.
References
- 1. This compound, 184357-46-8 | BroadPharm [broadpharm.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nhsjs.com [nhsjs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. labinsights.nl [labinsights.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. researchgate.net [researchgate.net]
- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating m-PEG6-Amine Conjugation Sites on Proteins
For researchers, scientists, and drug development professionals, accurately identifying the site of polyethylene (B3416737) glycol (PEG) conjugation is a critical quality attribute that impacts the efficacy, stability, and safety of a therapeutic protein. This guide provides an objective comparison of the leading analytical techniques used to validate m-PEG6-Amine conjugation sites, supported by experimental protocols and performance data.
The primary challenge in analyzing PEGylated proteins lies in the heterogeneity of the final product, which can include a mixture of unreacted protein, multi-PEGylated species, and positional isomers (proteins PEGylated at different sites). The analytical goal is twofold: to determine the extent of PEGylation and to pinpoint the exact amino acid residues that have been modified.
The three principal methods for this characterization are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Peptide Mapping: The definitive method for identifying the precise location of PEGylation.
-
Ion-Exchange Chromatography (IEX): A powerful technique for separating positional isomers based on subtle differences in surface charge.
-
Hydrophobic Interaction Chromatography (HIC): An effective method for separating species based on changes in hydrophobicity upon PEGylation, often under non-denaturing conditions.
Comparison of Key Analytical Techniques
The selection of an analytical method depends on the specific information required. While chromatographic methods excel at separation and quantification of different species, mass spectrometry is essential for unambiguous site identification.
Data Presentation: Performance Characteristics
| Parameter | LC-MS/MS Peptide Mapping | Ion-Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Output | Precise amino acid conjugation site(s), sequence confirmation.[1][2] | Separation of positional isomers, degree of PEGylation.[3][4] | Separation of positional isomers, degree of PEGylation.[5][6] |
| Site Identification | Direct and definitive.[2] | Indirect; requires fraction collection and MS analysis.[3] | Indirect; requires fraction collection and MS analysis. |
| Resolution | High (at peptide level). | High for positional isomers; can achieve baseline separation.[7] | High for species with different hydrophobicity.[6] |
| Sensitivity | Very High (low ng to pg on column). | High (low µg on column with UV detection). | High (low µg on column with UV detection). |
| Throughput | Low (complex sample prep, long run times). | High (minutes per sample).[8] | Moderate to High (typically 20-30 min per sample).[8] |
| Denaturing? | Yes (during digestion and RP-LC). | No (can be run under native conditions). | No (run under native, non-denaturing conditions).[5] |
| Key Advantage | Unambiguously identifies conjugation sites.[1][2] | Excellent for separating charge-based positional isomers.[3][9] | Preserves native protein structure during analysis.[5] |
| Key Limitation | Complex, multi-step sample preparation.[10] | Does not directly identify conjugation sites. | Lower recovery of some species can be a drawback.[4] |
Experimental Workflows and Logical Relationships
Visualizing the workflow and decision-making process is crucial for selecting the appropriate analytical strategy.
Caption: General workflow for the validation of protein PEGylation.
Caption: Decision guide for selecting a PEGylation validation method.
Experimental Protocols
LC-MS/MS Peptide Mapping for Site Identification
This method provides the most detailed information by identifying the specific amino acid to which the PEG molecule is attached.
Methodology:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve ~100 µg of the PEGylated protein in a denaturing buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature. Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark for 1 hour to alkylate free cysteine residues.
-
-
Buffer Exchange and Digestion:
-
Remove denaturant and excess reagents using a desalting column or buffer exchange unit, exchanging into a digestion buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate, pH 8.0).
-
Add a protease, typically Trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 4-18 hours. The presence of a PEG chain can sterically hinder cleavage, so digestion conditions may need optimization.[10]
-
-
LC-MS/MS Analysis:
-
LC Separation: Inject the peptide digest onto a reverse-phase C18 column (e.g., 2.1 mm x 150 mm). Elute peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid. A typical gradient runs from 2% to 45% acetonitrile over 60-90 minutes.[11]
-
MS Detection: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Use a data-dependent acquisition (DDA) mode. The instrument performs a full MS scan to detect peptide precursor ions, followed by MS/MS fragmentation of the most intense ions.
-
-
Data Analysis:
-
Process the raw data using protein analysis software. Search the MS/MS spectra against the known protein sequence.
-
Identify PEGylated peptides by looking for a mass shift corresponding to the this compound moiety plus any residual fragments from the linker. The MS/MS spectrum will confirm the peptide sequence and pinpoint the modified amino acid.[1][2]
-
Ion-Exchange Chromatography (IEX) for Isomer Separation
IEX separates molecules based on net surface charge. The covalent attachment of a neutral PEG chain shields the positive charge of lysine (B10760008) residues, reducing the protein's interaction with a cation-exchange column. This allows for the separation of native, mono-PEGylated, and multi-PEGylated species, as well as positional isomers which have slightly different charge shielding effects.[3][4]
Methodology:
-
Sample Preparation:
-
Buffer exchange the PEGylated protein mixture into the IEX Mobile Phase A (e.g., 20 mM sodium phosphate (B84403), pH 6.0). Ensure the sample has low ionic strength to promote binding to the column.
-
-
Chromatographic System:
-
Column: A strong cation-exchange (SCX) column is typically used for amine conjugations (e.g., a column packed with SP Sepharose or a similar resin).
-
Mobile Phase A: Low salt buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Mobile Phase B: High salt buffer (e.g., 20 mM sodium phosphate, 1.0 M NaCl, pH 6.0).
-
-
Elution Protocol:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound proteins using a linear gradient from 0% to 50% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The unreacted protein will bind most tightly and elute last.
-
PEGylated species will elute earlier in order of increasing PEGylation (e.g., di-PEGylated before mono-PEGylated), as the PEG chains shield the positive charges.[3]
-
Positional isomers of mono-PEGylated species may appear as distinct, closely eluting peaks due to subtle differences in charge distribution.[9] The identity of these peaks must be confirmed by collecting fractions and analyzing them by mass spectrometry.
-
Hydrophobic Interaction Chromatography (HIC) for Isomer Separation
HIC separates proteins based on surface hydrophobicity under non-denaturing conditions. PEGylation can alter a protein's hydrophobicity, allowing for the separation of conjugated and unconjugated forms.[5][12]
Methodology:
-
Sample Preparation:
-
Add a high concentration of a lyotropic salt (e.g., ammonium sulfate (B86663) to 1-2 M) to the protein sample to promote hydrophobic interactions. The sample should be in a buffer like 50 mM sodium phosphate.
-
-
Chromatographic System:
-
Column: A HIC column with a moderately hydrophobic stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (Binding): High salt buffer (e.g., 50 mM sodium phosphate with 2.0 M ammonium sulfate, pH 7.0).
-
Mobile Phase B (Elution): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Elution Protocol:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the salt-adjusted sample.
-
Elute the bound proteins using a reverse salt gradient, typically from 100% to 0% Mobile Phase A (i.e., decreasing salt concentration) over 30-40 minutes.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Proteins elute in order of increasing hydrophobicity. The effect of PEGylation on retention is protein-dependent; in many cases, the PEGylated species are less retained and elute earlier.
-
HIC can effectively resolve positional isomers if the PEGylation site significantly alters the local surface hydrophobicity.[6] As with IEX, fractions should be collected for mass spectrometric confirmation.
-
References
- 1. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) is a delicate balance of antibody specificity, payload potency, and the crucial role of the linker that connects them. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a key component for optimizing the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical parameter that can be fine-tuned to enhance therapeutic efficacy. This guide provides a comparative analysis of how PEG linker length influences ADC potency, supported by experimental data from preclinical studies.
The inclusion of PEG linkers in ADC design offers several advantages, including improved hydrophilicity, which can mitigate the aggregation of ADCs, especially those with hydrophobic payloads and high drug-to-antibody ratios (DAR).[1] PEGylation can also enhance the pharmacokinetic profile of an ADC by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[1][2] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.
Comparative Analysis of ADC Performance by PEG Linker Length
The length of the PEG linker has a multifaceted impact on the performance of an ADC. The following tables summarize quantitative and qualitative data from various preclinical studies, comparing key characteristics of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[1]
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical Achievable DAR | Observations |
| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency.[3] |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.[3] |
| Long-Chain PEG (e.g., PEG8 and longer) | Can sometimes lead to lower DAR | Longer PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction.[3] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Length | Typical IC50 Range | General Trend |
| No PEG Linker | Variable | Can be highly potent, but may suffer from poor solubility.[3] |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Often highly potent | Generally maintain high in vitro potency.[3] |
| Longer PEG Linkers (e.g., PEG4K, PEG10K) | Reduced potency (higher IC50) | A study on an affibody-drug conjugate showed that 4 kDa and 10 kDa PEG insertions resulted in 4.5- and 22-fold reductions in in vitro cytotoxicity, respectively.[4] |
Table 3: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker Length | Plasma Half-Life | Clearance | Key Observations |
| No PEG Linker | Shorter | Higher | More susceptible to clearance from the body.[3] |
| PEG4K | 2.5-fold extension compared to no PEG | Reduced | A study on an affibody-drug conjugate demonstrated a significant increase in half-life.[4] |
| PEG8 | Longer | Slower | A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance.[1][5] |
| PEG12 & PEG24 | Longer | Slower | Longer chains did not provide a further significant advantage in clearance compared to PEG8 in one study.[1][5] An ADC with a methyl-PEG24 (mPEG24) moiety demonstrated a prolonged half-life.[2][6] |
| PEG10K | 11.2-fold extension compared to no PEG | Significantly Reduced | The same affibody-drug conjugate study showed a dramatic increase in half-life with a longer PEG chain.[4] |
Table 4: Influence of PEG Linker Length on In Vivo Efficacy
| Linker Length | In Vivo Efficacy | Observations |
| No PEG Linker | Variable | Efficacy can be limited by poor pharmacokinetics and aggregation. |
| Short PEG Linkers (e.g., < PEG8) | Variable | May have reduced efficacy due to faster clearance.[5][7] |
| Longer PEG Linkers (e.g., PEG8, PEG12, PEG24, PEG10K) | Generally Improved | The extended plasma half-life and increased tumor accumulation often lead to enhanced in vivo antitumor activity, even with reduced in vitro potency.[1][4][5][8] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are generalized protocols for key experiments cited in the literature.
1. ADC Synthesis and Characterization
-
Conjugation: The antibody is typically partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to free up cysteine residues for conjugation. The PEGylated linker-payload is then added to the reduced antibody at a specific molar ratio and incubated to allow for conjugation.
-
Purification: The resulting ADC is purified using methods such as size exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and other impurities.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The aggregation level is assessed by size exclusion chromatography (SEC).
2. In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the specific antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: The treated cells are incubated for a set period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
3. In Vivo Pharmacokinetic (PK) Study
-
Animal Model: A relevant animal model, such as mice or rats, is used.
-
Dosing: A single intravenous (IV) dose of the ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) are calculated using appropriate software.
4. In Vivo Efficacy (Xenograft) Study
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially other control ADCs. Dosing can be single or multiple injections.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
Visualizing the Concepts
Diagrams can help illustrate the complex relationships in ADC design and evaluation.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Workflow of an in vitro cytotoxicity assay to determine ADC potency.
Caption: The "linker effect": impact of increasing PEG linker length on ADC properties.
Conclusion
The selection of an optimal PEG linker length is a critical consideration in the design of effective and well-tolerated ADCs. While longer PEG chains generally improve the pharmacokinetic profile and in vivo efficacy, this often comes at the cost of reduced in vitro potency.[1][4] The ideal PEG linker length is context-dependent and is influenced by the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density.[1] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to identify the optimal balance of properties for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG6-Amine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of m-PEG6-Amine is paramount in a laboratory setting. This guide provides essential information on the proper handling, potential chemical neutralization, and ultimate disposal of this compound, adhering to safety and environmental regulations.
This compound is a chemical compound that requires careful management throughout its lifecycle, including its final disposal. Due to its chemical properties, improper disposal can pose risks to personnel and the environment. The following procedures are designed to provide a clear, step-by-step approach to safely manage this compound waste.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, especially during disposal, should be conducted in a well-ventilated chemical fume hood.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Statement | H314: Causes severe skin burns and eye damage | Sigma-Aldrich SDS |
| Storage Temperature | -20°C | BroadPharm |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | General SDS |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant | Sigma-Aldrich SDS |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with amines (e.g., high-density polyethylene (B3416737) - HDPE).
-
The label on the waste container must clearly state "Hazardous Waste" and "this compound".
-
Do not mix this compound waste with other incompatible waste streams.
2. Chemical Neutralization (Amine Quenching):
-
NOTE: This step should only be performed by trained personnel in a chemical fume hood and in accordance with your institution's safety protocols. The goal is to neutralize the basic and nucleophilic nature of the amine.
-
Prepare a dilute acidic solution, such as 1 M hydrochloric acid (HCl).
-
Slowly and with stirring, add the this compound waste to the acidic solution. The reaction is exothermic, so addition should be gradual to control the temperature.
-
The target pH for the final solution should be in the neutral range (pH 6-8). Check the pH using a pH meter or pH strips.
-
This neutralization process converts the amine into its corresponding ammonium (B1175870) salt, which is generally less reactive.
3. Final Disposal:
-
Even after neutralization, the resulting solution must be disposed of as hazardous chemical waste.
-
Securely cap the hazardous waste container.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for scheduling waste removal.
-
Under no circumstances should this compound or its neutralized solution be poured down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can minimize risks and ensure a safe working environment. Always consult your institution's specific safety and waste disposal guidelines.
Personal protective equipment for handling m-PEG6-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling m-PEG6-Amine (CAS No. 184357-46-8), a valuable PEG-based linker used in the synthesis of PROTACs and antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] The primary hazards are associated with its amine functional group, which can be corrosive and irritating.[4] Therefore, a comprehensive PPE strategy is mandatory for safe handling.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[5] | To protect eyes from splashes and vapors. The amine functional group can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended).[5] A flame-resistant or 100% cotton lab coat must be worn.[5] Closed-toe shoes and long pants are required.[5] | To prevent skin contact, which can cause severe burns.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[6] | To avoid inhalation of potentially irritating or harmful vapors. |
Operational and Disposal Plan
A strict operational workflow is crucial to minimize exposure and ensure a safe working environment.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in Table 1 before entering the designated work area.
-
-
Handling and Dispensing:
-
This compound is a liquid and should be stored at -20°C.[8]
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully dispense the required amount, avoiding splashes and the generation of aerosols.[4]
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with strong oxidizing agents and acids.[5]
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste materials.
-
-
Doffing PPE:
Disposal Plan:
-
Dispose of this compound waste and contaminated materials in a designated, labeled, and sealed container.
-
Arrange for disposal as special waste by a licensed disposal company, in accordance with all local, regional, and national regulations.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. velsafe.com [velsafe.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 184357-46-8 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
